4-Bromo-2-fluoroanisole
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-fluoro-1-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFO/c1-10-7-3-2-5(8)4-6(7)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWNXGZBXFDNKOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80178195 | |
| Record name | 4-Bromo-2-fluoroanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80178195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2357-52-0 | |
| Record name | 4-Bromo-2-fluoroanisole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2357-52-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-fluoroanisole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002357520 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2357-52-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10329 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Bromo-2-fluoroanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80178195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-2-fluoroanisole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.361 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Bromo-2-fluoroanisole | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F7J83Z8NHR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Bromo-2-fluoroanisole (CAS: 2357-52-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Bromo-2-fluoroanisole, a key intermediate in organic synthesis. This document consolidates critical data, experimental protocols, and visualizations to support its application in research and development, particularly within the pharmaceutical and agrochemical industries.
Chemical and Physical Properties
This compound is a halogenated aromatic compound with the chemical formula C₇H₆BrFO.[1] It presents as a colorless to pale yellow liquid.[1] Its unique molecular structure, featuring bromine, fluorine, and methoxy functional groups, makes it a versatile building block in the synthesis of complex molecules.[1][2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 2357-52-0 | [1] |
| Molecular Formula | C₇H₆BrFO | [1][3] |
| Molecular Weight | 205.02 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Melting Point | 16 °C | [3][5] |
| Boiling Point | 215.1 ± 20.0 °C at 760 mmHg; 84 °C at 7 mmHg; 95-96 °C at 12 mmHg | [3][4][6] |
| Density | 1.5 ± 0.1 g/cm³; 1.59 g/mL at 25 °C | [3][4] |
| Flash Point | 98.3 ± 0.0 °C; 98 °C (closed cup) | [3][4] |
| Refractive Index | n20/D 1.545 (lit.) | [4][5] |
| Solubility | Sparingly soluble in water | [1] |
| Vapour Pressure | 0.2 ± 0.4 mmHg at 25°C | [3] |
| LogP | 3.16 | [3] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
Table 2: Spectroscopic Data for this compound
| Spectrum Type | Description | Reference |
| ¹H NMR | 400 MHz in CDCl₃ | [1][7] |
| ¹³C NMR | in CDCl₃ | [1][7] |
| Mass Spectrum | Electron Ionization | [1][7] |
| IR Spectrum | Liquid Film | [1][7] |
Synthesis and Experimental Protocols
The primary synthesis of this compound involves the bromination of 2-fluoroanisole. Below are detailed experimental protocols derived from literature.
Synthesis of this compound from 2-Fluoroanisole
This protocol describes the electrophilic bromination of 2-fluoroanisole using liquid bromine.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Protocol 1:
-
Materials: 2-fluoroanisole (12.6 g), bromine (16.0 g), chloroform (50 ml), aqueous sodium hydrogen sulfite, aqueous sodium bicarbonate, water, anhydrous sodium sulfate.[6]
-
Procedure:
-
To a flask containing 50 ml of chloroform, add 12.6 g of 2-fluoroanisole.[6]
-
Cool the mixture to 0-10 °C.[6]
-
Add 16.0 g of bromine dropwise over 1 hour at 0-10 °C.[6]
-
Stir the mixture at the same temperature for 1 hour.[6]
-
Reflux the mixture at 60-63 °C for 6 hours.[6]
-
After the reaction, wash the chloroform solution with an aqueous solution of sodium hydrogen sulfite, an aqueous solution of sodium bicarbonate, and water.[6]
-
Dry the organic layer over anhydrous sodium sulfate.[6]
-
Evaporate the chloroform to yield the crude product (20.1 g).[6]
-
Distill the crude product under reduced pressure (95-96 °C/12 mmHg) to obtain 16.2 g (79% yield) of this compound.[6]
-
Protocol 2 (Alternative Conditions):
-
Materials: 2-fluoroanisole (306 g), bromine (389 g), chloroform (750 ml), 5% aqueous solution of sodium hydroxide, water, anhydrous sodium sulfate.[8]
-
Procedure:
-
Dissolve 306 g of 2-fluoroanisole in 750 ml of chloroform.[8]
-
Add 389 g of bromine dropwise under stirring at room temperature.[8]
-
After the addition is complete, heat the reaction mixture under reflux for nine hours.[8]
-
Allow the mixture to cool to room temperature.[8]
-
Wash the mixture with 500 ml of a 5% aqueous solution of sodium hydroxide, followed by three washes with 500 ml portions of water.[8]
-
Separate the organic layer and dry it over anhydrous sodium sulfate.[8]
-
Distill off the solvent.[8]
-
Purify the residue by distillation (main fraction: 98-100 °C at 14 mmHg) to yield 454 g of 2-fluoro-4-bromoanisole (91% yield).[8]
-
Key Reactions and Applications
This compound is a valuable intermediate in organic synthesis, primarily used as a building block for pharmaceuticals, agrochemicals, dyes, and fragrances. Its utility stems from the presence of both bromine and fluorine atoms, which offer distinct advantages in drug design.
The bromine atom serves as a reactive site for cross-coupling reactions, while the fluorine atom can modify the physicochemical and pharmacological properties of molecules, such as enhancing lipophilicity and metabolic stability.[9]
Key Synthetic Applications:
-
Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom readily participates in reactions like Suzuki, Sonogashira, and Heck couplings, enabling the formation of complex carbon-carbon bonds.[9]
-
Nucleophilic Aromatic Substitution: The fluorine atom can activate the aromatic ring for substitution reactions.[9]
-
Synthesis of Complex Heterocycles: It serves as a precursor for various heterocyclic ring systems commonly found in pharmaceuticals.[9]
Logical Relationship Diagram for Applications
Caption: Applications of this compound.
Safety and Handling
This compound is classified as an irritant to the eyes, respiratory system, and skin.[1] It may be harmful if swallowed, inhaled, or in contact with skin.[1]
Table 3: GHS Hazard Information
| Hazard Statement | Code | Description | Reference |
| Causes skin irritation | H315 | [1] | |
| Causes serious eye irritation | H319 | [1] | |
| May cause respiratory irritation | H335 | [1] |
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye, and face protection.[1][10]
-
Handling: Use only outdoors or in a well-ventilated area. Avoid breathing dust, fume, gas, mist, vapors, or spray.[1][10] Wash hands thoroughly after handling.[10]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.[1] Keep the container tightly closed.[10]
In Case of Exposure:
-
Skin Contact: Wash with plenty of water. If skin irritation occurs, seek medical advice.[1][10]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[1][10]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[1][10]
This technical guide is intended to provide comprehensive information for laboratory professionals. Always refer to the latest Safety Data Sheet (SDS) before handling this chemical.
References
- 1. Page loading... [guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | CAS#:2357-52-0 | Chemsrc [chemsrc.com]
- 4. This compound 97 2357-52-0 [sigmaaldrich.com]
- 5. aablocks.com [aablocks.com]
- 6. prepchem.com [prepchem.com]
- 7. Page loading... [wap.guidechem.com]
- 8. prepchem.com [prepchem.com]
- 9. nbinno.com [nbinno.com]
- 10. fishersci.com [fishersci.com]
synthesis of 4-Bromo-2-fluoroanisole from 2-fluoroanisole
Abstract
This technical guide provides a comprehensive overview of the synthesis of 4-Bromo-2-fluoroanisole, a key intermediate in the development of pharmaceuticals and other specialty chemicals.[1][2] This document details established experimental protocols for the bromination of 2-fluoroanisole, presenting quantitative data in a structured format for easy comparison and implementation by researchers, scientists, and professionals in drug development. The guide includes a detailed experimental workflow, safety information, and characterization data for the final product.
Introduction
This compound (CAS No. 2357-52-0) is a valuable building block in organic synthesis.[1] Its unique substitution pattern, featuring a bromine atom for subsequent cross-coupling reactions and a fluorine atom which can modulate the physicochemical properties of target molecules, makes it a sought-after intermediate.[2] This guide focuses on the direct bromination of 2-fluoroanisole, a common and efficient method for the preparation of the title compound.
Synthetic Pathway
The synthesis of this compound is achieved through the electrophilic aromatic substitution of 2-fluoroanisole using elemental bromine. The reaction is typically carried out in a chlorinated solvent, and the regioselectivity is directed by the activating methoxy group and the deactivating but ortho-, para-directing fluorine atom.
Experimental Protocols
Two primary protocols for the bromination of 2-fluoroanisole are presented below. These methods differ slightly in their reaction conditions, leading to variations in yield and reaction time.
Protocol A: Low-Temperature Bromination followed by Reflux
This protocol involves the initial addition of bromine at a reduced temperature, followed by a period of reflux to drive the reaction to completion.
Experimental Procedure:
-
To a flask equipped with a stirrer and a dropping funnel, add 12.6 g of 2-fluoroanisole and 50 ml of chloroform.
-
Cool the mixture to 0° to 10° C in an ice bath.
-
Slowly add 16.0 g of bromine dropwise over a period of 1 hour, maintaining the temperature between 0° and 10° C.[3]
-
After the addition is complete, stir the mixture at the same temperature for an additional hour.
-
Following the cold stirring, heat the reaction mixture to reflux at 60° to 63° C for 6 hours.[3]
-
After cooling to room temperature, wash the chloroform solution sequentially with an aqueous solution of sodium hydrogen sulfite, an aqueous solution of sodium bicarbonate, and water.[3]
-
Dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the chloroform to yield the crude product.
-
Purify the crude product by distillation under reduced pressure to obtain this compound.[3]
Protocol B: Room Temperature Bromination followed by Reflux
This protocol initiates the bromination at room temperature, which may be more convenient for some laboratory setups.
Experimental Procedure:
-
Dissolve 306 g of 2-fluoroanisole in 750 ml of chloroform in a suitable reaction vessel.
-
Add 389 g of bromine dropwise to the solution while stirring at room temperature.[4]
-
Upon completion of the addition, heat the reaction mixture to reflux and maintain for nine hours.[4]
-
Allow the mixture to cool to room temperature.
-
Wash the reaction mixture with 500 ml of a 5% aqueous solution of sodium hydroxide, followed by three washes with 500 ml portions of water.[4]
-
Separate the organic layer and dry it over anhydrous sodium sulfate.[4]
-
Remove the solvent by distillation.
-
Purify the residue by distillation under reduced pressure to afford this compound.[4]
Data Presentation
The following tables summarize the quantitative data from the described experimental protocols.
Table 1: Reagent Quantities and Reaction Parameters
| Parameter | Protocol A | Protocol B |
| 2-Fluoroanisole | 12.6 g | 306 g |
| Bromine | 16.0 g | 389 g |
| Solvent | Chloroform | Chloroform |
| Solvent Volume | 50 ml | 750 ml |
| Initial Temperature | 0° to 10° C[3] | Room Temperature[4] |
| Reflux Time | 6 hours[3] | 9 hours[4] |
Table 2: Product Yield and Physical Properties
| Parameter | Protocol A | Protocol B |
| Crude Product | 20.1 g[3] | Not Reported |
| Purified Product | 16.2 g[3] | 454 g[4] |
| Yield | 79%[3] | 91%[4] |
| Boiling Point | 95°-96° C / 12 mmHg[3] | 98°-100° C / 14 mmHg[4] |
| Appearance | Clear, very slightly yellow liquid[1] | - |
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: Synthesis workflow for this compound.
Product Characterization
The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.
Table 3: Physical and Spectroscopic Data
| Property | Value |
| Molecular Formula | C₇H₆BrFO[5][6] |
| Molecular Weight | 205.026 g/mol [5] |
| CAS Number | 2357-52-0[1][5] |
| Boiling Point | 84°C (7 mmHg) |
| Density | 1.59 g/mL at 25°C |
| Refractive Index | n20/D 1.545 |
| ¹H NMR | 400 MHz in CDCl₃[1][5] |
| ¹³C NMR | in CDCl₃[1][5] |
| IR | liquid film[1][5] |
| Mass Spectrum | Electron Ionization[1][5] |
Safety Considerations
-
2-Fluoroanisole: Flammable liquid and vapor. Causes skin and eye irritation.
-
Bromine: Highly toxic and corrosive. Causes severe skin burns and eye damage. Fatal if inhaled. Use in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Chloroform: Harmful if swallowed. Causes skin and eye irritation. Suspected of causing cancer.
-
This compound: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1]
Always consult the Safety Data Sheet (SDS) for each reagent before use and handle all chemicals with appropriate safety precautions, including the use of gloves, safety goggles, and a lab coat. All procedures should be performed in a well-ventilated fume hood.
Conclusion
The synthesis of this compound from 2-fluoroanisole via electrophilic bromination is a robust and high-yielding process. The protocols detailed in this guide offer researchers and drug development professionals reliable methods for obtaining this important synthetic intermediate. Careful control of reaction conditions, particularly temperature and reaction time, is crucial for achieving optimal yields and purity.
References
physical properties of 4-Bromo-2-fluoroanisole
An In-depth Technical Guide on the Physical Properties of 4-Bromo-2-fluoroanisole
This technical guide provides a comprehensive overview of the core (CAS No. 2357-52-0), a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The information presented is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Chemical Identity and Structure
This compound, also known as 4-bromo-2-fluoro-1-methoxybenzene, is an aromatic compound.[1] Its structure consists of a benzene ring substituted with a bromine atom, a fluorine atom, and a methoxy group.
Quantitative Physical Properties
The physical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.
| Property | Value | Conditions |
| Appearance | Colorless to pale yellow liquid.[1][6] | Ambient Temperature |
| Melting Point | 16 °C[2][7][8] | |
| Boiling Point | 84 °C[2] | at 7 mmHg |
| 208 - 215.1 °C[4][6][7][8] | at 760 mmHg | |
| Density | 1.59 g/mL[2][4] | at 25 °C |
| Refractive Index | 1.545[7] | at 20 °C |
| Flash Point | 98 °C[2][6] | Closed Cup |
| Solubility | Sparingly soluble to insoluble in water.[1][8] | |
| Vapor Pressure | 0.2 ± 0.4 mmHg[2][8] | at 25 °C (Predicted) |
| LogP | 2.6 - 3.16[2][7][8] |
Spectroscopic Data
Spectroscopic data is essential for the structural confirmation and purity assessment of this compound. The following spectral information is available in various databases:
Experimental Protocols
The determination of the physical properties listed above follows standardized laboratory procedures.
Melting Point Determination
The melting point is determined using a melting point apparatus.[10]
-
A small, dry sample of the compound is packed into a capillary tube.
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated at a controlled rate.
-
The temperature range is recorded from the point at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.[10][11]
Boiling Point Determination
The boiling point is determined via simple distillation.[10]
-
The liquid is placed in a round-bottom flask.
-
A distillation apparatus is assembled with a condenser and a thermometer. The thermometer bulb is positioned at the level of the side arm leading to the condenser to accurately measure the temperature of the vapor.[10]
-
The flask is heated to bring the liquid to a boil.
-
The temperature is recorded when it stabilizes as the vapor continuously bathes the thermometer bulb, and the condensate is collected.[10] It is crucial to note the atmospheric pressure at which the measurement is taken, as boiling point is pressure-dependent.
Solubility Determination
A qualitative assessment of solubility is typically performed.[12]
-
A small, measured amount of this compound (solute) is added to a test tube containing a specific volume of a solvent (e.g., water).
-
The mixture is agitated or stirred to facilitate dissolution.
-
Observations are made to determine if the solute dissolves completely, partially (sparingly soluble), or not at all (insoluble).[1][8] For sparingly soluble substances, it will be noted that only a small amount of the compound dissolves.[1]
Visualization of Key Properties
The following diagram illustrates the relationship between the core and their significance in a research and development context.
Caption: Logical relationships of this compound's physical properties.
Safety and Handling
This compound is classified as an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Appropriate personal protective equipment (PPE), including eye shields and gloves, should be used when handling this chemical. It is a combustible liquid and should be stored in a cool, dark place.
References
- 1. Page loading... [guidechem.com]
- 2. Page loading... [guidechem.com]
- 3. This compound [webbook.nist.gov]
- 4. 2357-52-0 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 5. chemicalpoint.eu [chemicalpoint.eu]
- 6. This compound | 2357-52-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. aablocks.com [aablocks.com]
- 8. This compound | CAS#:2357-52-0 | Chemsrc [chemsrc.com]
- 9. This compound (2357-52-0) MS [m.chemicalbook.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. scribd.com [scribd.com]
- 12. amherst.edu [amherst.edu]
An In-depth Technical Guide to the Solubility of 4-Bromo-2-fluoroanisole in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-Bromo-2-fluoroanisole, a key intermediate in various synthetic applications. Due to its importance as a building block in the pharmaceutical and electronic chemical industries, a thorough understanding of its solubility is crucial for reaction optimization, purification, and formulation.
Core Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 2357-52-0 | [1] |
| Molecular Formula | C₇H₆BrFO | [1] |
| Molecular Weight | 205.02 g/mol | |
| Appearance | Clear, colorless to very slightly yellow liquid | [1] |
| Density | 1.59 g/mL at 25 °C | |
| Boiling Point | 84 °C at 7 mmHg | |
| Melting Point | 16 °C | [2] |
| Refractive Index | n20/D 1.545 (lit.) | |
| Water Solubility | Insoluble | [1][2] |
Experimental Protocol for Solubility Determination
While specific experimental data for this compound is not extensively published, a standard and reliable method for determining the equilibrium solubility of a compound is the shake-flask method . This protocol can be adapted to determine the solubility of this compound in various organic solvents.
Shake-Flask Method for Equilibrium Solubility Determination
Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound
-
Selected organic solvent(s) of interest
-
Analytical balance
-
Scintillation vials or flasks with tight-fitting caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrumentation for quantification (e.g., HPLC-UV, GC-FID)
Procedure:
-
Preparation: Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.
-
Solvent Addition: Add a known volume of the desired organic solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath. Agitate the samples for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration in the supernatant remains constant.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.
-
Sampling and Filtration: Carefully withdraw a sample from the supernatant (the clear liquid portion) using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved microcrystals. This step is critical to prevent overestimation of the solubility.
-
Dilution: Accurately dilute the filtered sample with the same organic solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated analytical method (e.g., HPLC-UV or GC-FID) to determine the concentration of this compound.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The experiment should be performed in triplicate to ensure the reliability of the results.
Synthetic Utility and Logical Workflow
This compound is a versatile building block in organic synthesis. Its utility stems from the presence of multiple reaction sites that can be selectively functionalized. A common application is in the synthesis of more complex molecules, such as biaryl compounds, through cross-coupling reactions. The following diagram illustrates a typical synthetic workflow where this compound is used as a starting material.
References
Stability and Storage of 4-Bromo-2-fluoroanisole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Bromo-2-fluoroanisole (CAS No. 2357-52-0). The information presented herein is intended to support researchers, scientists, and drug development professionals in ensuring the integrity and purity of this important chemical intermediate. The stability of this compound is a critical factor in its handling, storage, and application in synthetic chemistry, particularly in the development of novel pharmaceutical compounds.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in Table 1. These properties are essential for understanding the compound's behavior under various experimental and storage conditions.
| Property | Value |
| Molecular Formula | C₇H₆BrFO |
| Molecular Weight | 205.02 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 84 °C at 7 mmHg |
| Melting Point | Not available |
| Density | 1.59 g/mL at 25 °C |
| Solubility | Insoluble in water; soluble in organic solvents |
Stability Profile
While specific kinetic data for the degradation of this compound is not extensively available in public literature, its stability can be inferred from the behavior of analogous halogenated anisole compounds and general principles of chemical stability. The compound is generally stable under standard laboratory conditions. However, its stability can be influenced by several factors, including temperature, light, humidity, and the presence of incompatible materials.
General Stability: this compound is considered stable at room temperature in a tightly sealed container, protected from light and moisture.[1]
pH Stability: Based on the behavior of similar compounds like 4-bromoanisole, it is expected to be stable across a wide pH range. However, prolonged exposure to strong acidic or basic conditions, especially at elevated temperatures, may lead to degradation.
Thermal Stability: Exposure to high temperatures can cause decomposition. The specific decomposition products have not been fully characterized for this compound, but thermal stress on similar halogenated aromatic compounds can lead to dehalogenation and cleavage of the ether linkage.
Photostability: Like many aromatic compounds, this compound may be sensitive to light, particularly ultraviolet (UV) radiation. Photodegradation can lead to the formation of impurities. It is therefore recommended to store the compound in amber or opaque containers.
Oxidative Stability: The compound is generally stable to mild oxidizing agents. However, it should be kept away from strong oxidizing agents, as these can cause degradation of the aromatic ring.
Recommended Storage Conditions
To ensure the long-term integrity of this compound, the following storage conditions are recommended:
| Condition | Recommendation |
| Temperature | Store in a cool, dry place. Refrigeration (2-8 °C) is recommended for long-term storage. |
| Light | Protect from light. Store in an amber or opaque container. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation and moisture exposure. |
| Container | Use a tightly sealed, non-reactive container (e.g., glass). |
| Incompatible Materials | Store away from strong oxidizing agents, strong acids, and strong bases. |
Potential Degradation Pathways
Based on the chemical structure of this compound and the known degradation mechanisms of related compounds, several potential degradation pathways can be postulated. These pathways are important to consider when developing and validating analytical methods for purity assessment.
Caption: Potential degradation pathways for this compound.
Experimental Protocols: Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods. A general protocol for a forced degradation study of this compound is outlined below.
Objective: To investigate the stability of this compound under various stress conditions and to identify potential degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N and 1 N
-
Sodium hydroxide (NaOH), 0.1 N and 1 N
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
-
Phosphate buffer
-
UV-Vis spectrophotometer
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS)
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 N HCl and 1 N HCl. Keep the samples at room temperature and at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours).
-
Base Hydrolysis: Treat the stock solution with 0.1 N NaOH and 1 N NaOH. Maintain the same temperature and time conditions as for acid hydrolysis.
-
Oxidation: Treat the stock solution with 3% and 30% H₂O₂. Keep the samples at room temperature for a defined period.
-
Thermal Degradation: Expose a solid sample and a solution of the compound to dry heat in an oven at a high temperature (e.g., 80 °C) for a defined period.
-
Photodegradation: Expose a solid sample and a solution of the compound to UV and visible light in a photostability chamber.
-
-
Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, neutralize it if necessary, and dilute it to a suitable concentration for analysis. Analyze the samples by a validated stability-indicating HPLC method.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control sample. Identify and quantify the degradation products. A mass balance analysis should be performed to account for the parent compound and all degradation products.
Caption: Experimental workflow for a forced degradation study.
Conclusion
This compound is a stable compound under recommended storage conditions. To maintain its purity and integrity, it is crucial to store it in a cool, dry, and dark place, away from incompatible substances. Understanding its potential degradation pathways and employing rigorous stability testing protocols are essential for its successful application in research and development, particularly in the synthesis of new pharmaceutical entities. The information and protocols provided in this guide serve as a valuable resource for ensuring the quality and reliability of this compound in its various applications.
References
4-Bromo-2-fluoroanisole: A Comprehensive Safety and Handling Guide for Research Professionals
This technical guide provides an in-depth overview of the safety data for 4-Bromo-2-fluoroanisole (CAS No. 2357-52-0), tailored for researchers, scientists, and professionals in drug development. The information is compiled from various safety data sheets (SDS) to ensure a comprehensive understanding of the substance's properties and associated hazards. This document aims to facilitate safe handling, storage, and emergency response protocols.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid.[1] It is sparingly soluble in water.[1] The key physical and chemical properties are summarized in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C7H6BrFO | [1][2][3][4] |
| Molecular Weight | 205.02 g/mol | [2][3][4][5] |
| Appearance | Clear, colorless to pale yellow liquid | [1] |
| Boiling Point | 84 °C @ 7 mmHg | [2][6] |
| 215.1 °C @ 760 mmHg | [3] | |
| Melting Point | 16 °C | [3][6] |
| Density | 1.59 g/mL at 25 °C | [2] |
| Flash Point | 98 °C (208.4 °F) - closed cup | [2][6] |
| Refractive Index | n20/D 1.545 | [2][3] |
| Water Solubility | Sparingly soluble/Insoluble | [1] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The GHS hazard classifications and corresponding precautionary statements are crucial for safe handling.
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation |
Signal Word: Warning
Hazard Pictogram:
Precautionary Statements:
A comprehensive list of precautionary statements is provided in the table below, outlining preventive measures, response actions, storage guidelines, and disposal instructions.
| Code | Statement |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2][6] |
| P264 | Wash skin thoroughly after handling. |
| P271 | Use only outdoors or in a well-ventilated area.[1][2][6] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1][2][6] |
| P302 + P352 | IF ON SKIN: Wash with plenty of water.[1][2][6] |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][6] |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][6] |
| P312 | Call a POISON CENTER/doctor if you feel unwell.[1][6] |
| P332 + P313 | If skin irritation occurs: Get medical advice/attention.[1] |
| P337 + P313 | If eye irritation persists: Get medical advice/attention.[1][6] |
| P362 + P364 | Take off contaminated clothing and wash it before reuse.[1][6] |
| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[1][6] |
| P405 | Store locked up.[1][6] |
| P501 | Dispose of contents/container to an approved waste disposal plant.[6] |
Experimental Protocols for Safety and Emergency Procedures
Detailed methodologies for handling and emergency situations are critical for laboratory safety.
First-Aid Measures
In case of exposure, the following first-aid protocols should be implemented immediately:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Check for and remove any contact lenses.[6] If irritation persists, seek medical attention.[1][6]
-
Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[6] Wash clothing before reuse.[1][6] If irritation occurs, get medical advice/attention.[1]
-
Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[6] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention if you feel unwell.[1][6]
-
Ingestion: Do NOT induce vomiting.[6] Never give anything by mouth to an unconscious person.[6] Loosen tight clothing such as a collar, tie, belt, or waistband. Get medical attention if symptoms occur.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7][8][9]
-
Unsuitable Extinguishing Media: Do not use a heavy water stream.[7]
-
Specific Hazards Arising from the Chemical: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides, hydrogen bromide gas, and hydrogen fluoride.[8]
-
Protective Equipment and Precautions for Firefighters: As in any fire, wear a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand or other positive pressure mode and full protective gear.[8][9]
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to safe areas.[10] Use personal protective equipment.[9][10] Avoid breathing vapors, mist, or gas.[6][10] Ensure adequate ventilation.[10]
-
Environmental Precautions: Do not let the product enter drains.[8][10]
-
Methods for Cleaning Up: Soak up with inert absorbent material and dispose of as hazardous waste.[8][9] Keep in suitable, closed containers for disposal.[8][9][10]
Handling and Storage
Proper handling and storage are essential to minimize risk.
-
Handling: Use only in a well-ventilated area.[1][6] Wear personal protective equipment.[1][2][6] Avoid contact with skin, eyes, and clothing.[7] Avoid ingestion and inhalation.[11] Wash hands thoroughly after handling.[6]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.[1] Keep the container tightly closed.[1][6] Store locked up.[1][6] Incompatible materials include strong oxidizing agents.[6]
Exposure Controls and Personal Protection
Engineering controls and personal protective equipment (PPE) are necessary to protect personnel.
-
Engineering Controls: Ensure adequate ventilation, especially in confined areas.[6] Eyewash stations and safety showers should be close to the workstation location.[6]
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[6]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[6]
-
Respiratory Protection: A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant a respirator's use.
-
Visualizing Safety Protocols
To further enhance the understanding of safety procedures, the following diagrams illustrate key workflows and concepts.
Caption: A workflow diagram for responding to a chemical spill.
Caption: The hierarchy of controls for minimizing chemical exposure.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound 97 2357-52-0 [sigmaaldrich.com]
- 3. aablocks.com [aablocks.com]
- 4. This compound [webbook.nist.gov]
- 5. 4-Bromo-1-fluoro-2-methoxybenzene | C7H6BrFO | CID 13604909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. lobachemie.com [lobachemie.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. capotchem.cn [capotchem.cn]
- 11. fishersci.com [fishersci.com]
Spectroscopic Profile of 4-Bromo-2-fluoroanisole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for 4-Bromo-2-fluoroanisole (CAS No. 2357-52-0), a valuable intermediate in the synthesis of various functionalized organic molecules. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, along with standardized experimental protocols for data acquisition.
Spectroscopic Data Summary
The empirical formula for this compound is C₇H₆BrFO, with a molecular weight of 205.02 g/mol . The spectroscopic data presented below has been compiled from various sources and is instrumental for the structural elucidation and quality control of this compound.
Table 1: ¹H NMR Spectroscopic Data of this compound
Solvent: CDCl₃, Reference: TMS (0 ppm)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 7.24 | dd | J = 8.8, 2.4 Hz | 1H | Ar-H |
| 7.17 | dd | J = 10.4, 2.4 Hz | 1H | Ar-H |
| 6.85 | t | J = 8.8 Hz | 1H | Ar-H |
| 3.88 | s | - | 3H | -OCH₃ |
Table 2: ¹³C NMR Spectroscopic Data of this compound
Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)
| Chemical Shift (δ) ppm | Assignment |
| 155.8 (d, J = 247.3 Hz) | C-F |
| 147.1 (d, J = 11.5 Hz) | C-O |
| 128.8 (d, J = 3.6 Hz) | Ar-CH |
| 124.9 (d, J = 7.3 Hz) | Ar-CH |
| 113.3 (d, J = 2.9 Hz) | Ar-CH |
| 112.9 (d, J = 2.9 Hz) | C-Br |
| 56.4 | -OCH₃ |
Table 3: FT-IR Spectroscopic Data of this compound
Sample Preparation: Liquid Film
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H Stretch |
| 2960-2850 | Medium | Aliphatic C-H Stretch (-OCH₃) |
| 1600-1585 | Strong | Aromatic C=C Stretch |
| 1500-1400 | Strong | Aromatic C=C Stretch |
| ~1250 | Strong | Asymmetric C-O-C Stretch |
| ~1040 | Strong | Symmetric C-O-C Stretch |
| ~1200 | Strong | C-F Stretch |
| 1000-650 | Strong | C-Br Stretch / Aromatic C-H Bending |
Table 4: Mass Spectrometry (Electron Ionization) Data of this compound
Ionization Method: Electron Ionization (EI) at 70 eV
| m/z | Relative Intensity (%) | Assignment |
| 204/206 | 100/98 | [M]⁺ (Molecular Ion) |
| 189/191 | 75/73 | [M-CH₃]⁺ |
| 161/163 | 15/14 | [M-CH₃-CO]⁺ |
| 108 | 30 | [M-Br-CH₃]⁺ |
| 82 | 25 | [C₆H₃F]⁺ |
| 75 | 40 | [C₆H₃]⁺ |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above.
¹H and ¹³C NMR Spectroscopy
A sample of this compound (approximately 10-20 mg) is dissolved in deuterated chloroform (CDCl₃, ~0.7 mL) containing tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. Spectra are recorded on a 400 MHz (or higher) NMR spectrometer. For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum to single peaks for each carbon environment.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum is obtained using a liquid film method. A drop of neat this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly onto the ATR crystal. The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean KBr plates or ATR crystal is recorded and automatically subtracted from the sample spectrum.
Electron Ionization Mass Spectrometry (EI-MS)
The mass spectrum is acquired using a mass spectrometer equipped with an electron ionization (EI) source. A small amount of the sample is introduced into the ion source, typically via a direct insertion probe or gas chromatography inlet. The sample is vaporized and then bombarded with a beam of electrons with an energy of 70 eV. The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The detector records the abundance of each ion, generating the mass spectrum.
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.
Caption: Workflow for Spectroscopic Analysis.
Commercial Availability and Synthetic Utility of 4-Bromo-2-fluoroanisole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-fluoroanisole (CAS No. 2357-52-0) is a key building block in modern organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. Its unique trifunctional nature, featuring a methoxy group, a fluorine atom, and a bromine atom on an aromatic ring, provides a versatile platform for the construction of complex molecular architectures. The presence of both a fluorine atom, known to enhance metabolic stability and binding affinity of drug candidates, and a bromine atom, which readily participates in cross-coupling reactions, makes this compound a highly sought-after intermediate.[1][2] This technical guide provides an in-depth overview of the commercial availability of this compound, a detailed experimental protocol for its synthesis, and its application in palladium-catalyzed cross-coupling reactions.
Commercial Availability
This compound is readily available from a range of chemical suppliers. The compound is typically offered in various purities and quantities to suit both research and development needs as well as larger-scale manufacturing requirements. Below is a summary of prominent suppliers and their typical offerings.
| Supplier | Product Number(s) | Purity | Available Quantities | Additional Information |
| TCI Chemicals | B1855 | >98.0% (GC) | Grams to bulk | Global supplier with warehouses in the US and Japan. In-stock items ship within 1-2 business days.[3] |
| Sigma-Aldrich | 293474 | 97% | Grams to kilograms | Provides detailed safety information and peer-reviewed literature references for applications.[1] |
| AA Blocks | AA002NN3 | ≥98% | 5g, 10g, 25g, 100g, 500g, 1000g | Offers competitive pricing for a range of quantities.[4] |
Synthesis of this compound
A common and efficient method for the preparation of this compound is the electrophilic bromination of 2-fluoroanisole. The following protocol is adapted from established synthetic procedures.[3][5]
Experimental Protocol: Bromination of 2-fluoroanisole
Materials:
-
2-fluoroanisole
-
Bromine
-
Chloroform
-
Aqueous solution of sodium hydrogen sulfite
-
Aqueous solution of sodium bicarbonate
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
In a flask equipped with a dropping funnel and a stirrer, dissolve 12.6 g of 2-fluoroanisole in 50 ml of chloroform.
-
Cool the solution to 0-10 °C using an ice bath.
-
Slowly add 16.0 g of bromine dropwise over a period of 1 hour while maintaining the temperature between 0° and 10°C.
-
After the addition is complete, continue stirring the mixture at the same temperature for 1 hour.
-
Following the initial stirring, heat the mixture to reflux at 60-63 °C for 6 hours.
-
After the reaction is complete, cool the chloroform solution and wash it sequentially with an aqueous solution of sodium hydrogen sulfite, an aqueous solution of sodium bicarbonate, and water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the chloroform to yield the crude product.
-
Purify the crude product by distillation under reduced pressure to obtain this compound (boiling point: 95°-96° C at 12 mmHg). This procedure typically yields around 16.2 g (79%) of the final product.[3]
Caption: Synthetic workflow for the preparation of this compound.
Application in Suzuki-Miyaura Cross-Coupling Reactions
This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of biaryl and substituted aromatic compounds that are prevalent in many pharmaceutical agents.[1]
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., a mixture of 1,4-dioxane and water)
Procedure:
-
To a flame-dried reaction flask, add this compound (1.0 equivalent), phenylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).
-
Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Caption: Suzuki-Miyaura cross-coupling reaction pathway.
Conclusion
This compound is a commercially accessible and synthetically versatile building block that plays a crucial role in the development of novel pharmaceuticals and functional materials. Its straightforward synthesis and predictable reactivity in key transformations like the Suzuki-Miyaura coupling make it an invaluable tool for chemists. The information provided in this guide serves as a comprehensive resource for researchers and professionals looking to leverage the unique properties of this important chemical intermediate.
References
Methodological & Application
Application Notes and Protocols for 4-Bromo-2-fluoroanisole in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 4-Bromo-2-fluoroanisole in Suzuki-Miyaura cross-coupling reactions. This versatile building block is pivotal in synthesizing a wide array of biaryl and heteroaryl compounds, which are key structural motifs in numerous pharmaceutical agents and functional materials. This document outlines optimized reaction conditions, detailed experimental protocols, and expected outcomes based on established methodologies for analogous substrates.
Introduction to Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. It typically involves the palladium-catalyzed reaction between an organohalide and an organoboron compound, such as a boronic acid or boronate ester, in the presence of a base. The reaction is valued for its mild conditions, tolerance of a broad range of functional groups, and the commercial availability and low toxicity of the boron reagents.
This compound is a valuable substrate in these reactions, offering the potential to introduce a 2-fluoro-4-methoxyphenyl group into a target molecule. The fluorine and methoxy substituents can significantly influence the pharmacokinetic and physicochemical properties of the final compound, making this building block particularly relevant in drug discovery and development.
Reaction Mechanism and Workflow
The catalytic cycle of the Suzuki-Miyaura coupling reaction is a well-established process involving three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the desired biaryl product and regenerate the Pd(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
A typical experimental workflow for the Suzuki coupling of this compound involves the careful assembly of reactants under an inert atmosphere, followed by heating, reaction monitoring, and product purification.
Caption: A typical experimental workflow for the Suzuki coupling reaction.
Data Presentation: Optimization of Reaction Conditions
The selection of catalyst, base, and solvent is critical for achieving high yields in Suzuki coupling reactions. The following table summarizes typical conditions and expected yields for the coupling of aryl bromides, including those structurally similar to this compound, with various boronic acids. These data serve as a guide for reaction optimization.
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₃PO₄ (3.0) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 92[1] |
| 2 | 4-Bromoanisole | Phenylboronic acid | Pd(PPh₃)₄ (3) | Cs₂CO₃ (3.0) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 88[1] |
| 3 | 4-Bromoanisole | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (3.0) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85[1] |
| 4 | 4-Bromoacetophenone | Phenylboronic acid | Pd(II)-N₂O₂ catalyst (1.0) | Na₂CO₃ (2.0) | DMA | 100 | 24 | 94[2] |
| 5 | 4-Bromoacetophenone | Phenylboronic acid | Pd(II)-N₂O₂ catalyst (1.0) | K₂CO₃ (2.0) | DMA | 100 | 24 | 91[2] |
| 6 | 2-Bromo-4-methylpyridine | Phenylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | 95 |
Note: Yields are based on reported values for analogous substrates and should be considered as a guideline for the reaction of this compound.
Experimental Protocols
The following protocols provide detailed methodologies for performing Suzuki coupling reactions with this compound.
Protocol 1: General Procedure for Suzuki Coupling with Phenylboronic Acid
This protocol describes a general method for the coupling of this compound with phenylboronic acid using a common palladium catalyst and base combination.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium Phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv)
-
1,4-Dioxane, anhydrous and degassed (8 mL)
-
Water, deionized and degassed (2 mL)
-
Round-bottom flask or Schlenk tube
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification
Procedure:
-
To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₃PO₄ (3.0 mmol).
-
Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an inert atmosphere.
-
Add the degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired 2-fluoro-4-methoxybiphenyl.
Protocol 2: Alternative Conditions with a Different Base and Catalyst
This protocol provides an alternative set of conditions that may be beneficial for specific substrates or for optimization purposes.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.05 mmol, 5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Toluene, anhydrous and degassed (10 mL)
-
Water, deionized and degassed (2.5 mL)
Procedure:
-
Follow steps 1 and 2 from Protocol 1, using Pd(dppf)Cl₂ and K₂CO₃ as the catalyst and base, respectively.
-
Add degassed toluene (10 mL) and degassed water (2.5 mL) to the reaction flask.
-
Heat the reaction mixture to 100 °C and monitor its progress as described in Protocol 1.
-
Perform the workup and purification as outlined in steps 6-9 of Protocol 1.
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider increasing the temperature, extending the reaction time, or screening different palladium catalysts, ligands, and bases. The purity of the reagents, particularly the boronic acid, is also crucial.
-
Side Reactions: Common side reactions include homocoupling of the boronic acid and dehalogenation of the aryl bromide. Ensuring a thoroughly inert atmosphere can minimize these byproducts.[3] Using a boronic ester instead of a boronic acid can sometimes improve stability and reduce side reactions.
-
Catalyst Deactivation: The pyridine nitrogen in some heteroaryl coupling partners can coordinate to the palladium catalyst, leading to deactivation. In such cases, using a higher catalyst loading or a more robust catalyst system may be necessary.
By following these guidelines and protocols, researchers can effectively utilize this compound in Suzuki-Miyaura cross-coupling reactions to synthesize a diverse range of valuable compounds for various applications in science and industry.
References
Application Notes and Protocols: Formation of 2-Fluoro-4-methoxyphenylmagnesium Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Grignard reagents are powerful tools in organic synthesis, enabling the formation of carbon-carbon bonds. This document provides detailed application notes and a comprehensive protocol for the formation of the Grignard reagent from 4-Bromo-2-fluoroanisole, yielding 2-Fluoro-4-methoxyphenylmagnesium bromide. This organometallic intermediate is a valuable building block in the synthesis of complex organic molecules, particularly in the development of novel pharmaceutical agents. The presence of both a fluoro and a methoxy group on the aromatic ring offers unique electronic properties that can be exploited in the design of new chemical entities. The fluorine atom can enhance metabolic stability and binding affinity of a drug molecule, while the methoxy group can influence solubility and provide a handle for further functionalization.
Data Summary
The following table summarizes the key quantitative parameters for the formation of 2-Fluoro-4-methoxyphenylmagnesium bromide. Please note that yields can vary based on the purity of reagents and the strict adherence to anhydrous conditions.
| Parameter | Value | Reference |
| Substrate | This compound | N/A |
| Reagent | Magnesium turnings | N/A |
| Solvent | Anhydrous Tetrahydrofuran (THF) | [1][2] |
| Initiator | 1,2-Dibromoethane or Iodine | [1][3] |
| Reaction Temperature | Reflux (approx. 66 °C in THF) | [1] |
| Reaction Time | 1-2 hours | [1] |
| Expected Yield | 80-90% (based on similar reactions) | [1] |
Experimental Protocol
This protocol outlines the step-by-step procedure for the preparation of 2-Fluoro-4-methoxyphenylmagnesium bromide.
Materials:
-
This compound
-
Magnesium (Mg) turnings
-
Anhydrous Tetrahydrofuran (THF)
-
1,2-Dibromoethane or Iodine (I₂) crystal
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Heating mantle
-
Schlenk line or equivalent inert atmosphere setup
Procedure:
-
Apparatus Setup and Preparation:
-
All glassware must be thoroughly dried in an oven at 120 °C overnight and assembled hot under a stream of inert gas (Nitrogen or Argon) to ensure anhydrous conditions.[3][4]
-
Equip a three-neck round-bottom flask with a magnetic stir bar, a reflux condenser with a gas outlet connected to a bubbler, and a dropping funnel.
-
The entire apparatus should be flushed with inert gas for at least 15-20 minutes to remove any residual air and moisture.[1]
-
-
Magnesium Activation:
-
Place the magnesium turnings into the reaction flask.
-
To activate the magnesium surface, add a small crystal of iodine or a few drops of 1,2-dibromoethane.[1][3] Gentle warming may be applied to initiate the activation, which is indicated by the disappearance of the iodine color or the evolution of gas bubbles.
-
-
Reaction Initiation:
-
In the dropping funnel, prepare a solution of this compound in anhydrous THF.
-
Add a small portion of the this compound solution to the activated magnesium turnings.
-
The reaction is typically initiated by gentle warming. A successful initiation is marked by a slight turbidity of the solution and a gentle refluxing of the solvent.[2]
-
-
Grignard Reagent Formation:
-
Once the reaction has started, add the remaining solution of this compound dropwise from the dropping funnel at a rate that maintains a gentle reflux.[1]
-
After the addition is complete, continue to stir the reaction mixture at reflux temperature for an additional 1-2 hours to ensure complete consumption of the starting material.[1]
-
-
Completion and Use:
-
Upon completion, the reaction mixture will appear as a grayish, slightly viscous solution.
-
The freshly prepared Grignard reagent, 2-Fluoro-4-methoxyphenylmagnesium bromide, is now ready for use in subsequent reactions. It is recommended to use the reagent immediately for the best results.
-
Experimental Workflow
Caption: Workflow for the formation of 2-Fluoro-4-methoxyphenylmagnesium bromide.
Signaling Pathway of Application
The utility of 2-Fluoro-4-methoxyphenylmagnesium bromide is demonstrated in its application as a key intermediate in the synthesis of various pharmaceutical compounds. Its reaction with different electrophiles allows for the construction of complex molecular architectures.
Caption: Reaction pathways of 2-Fluoro-4-methoxyphenylmagnesium bromide with various electrophiles.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 4-Bromo-2-fluoroanisole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 4-Bromo-2-fluoroanisole. This versatile building block is of significant interest in medicinal chemistry and materials science due to the strategic placement of its functional groups, which allows for selective derivatization to generate a diverse range of complex molecules. The protocols outlined herein cover Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille cross-coupling reactions.
Introduction
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds. This compound is an attractive substrate for these transformations, featuring a reactive bromine atom for oxidative addition to the palladium catalyst, a fluorine atom that can modulate the physicochemical properties of the resulting products, and a methoxy group. The introduction of fluorine into drug molecules can enhance metabolic stability, binding affinity, and lipophilicity.[1][2][3] These application notes provide starting points for methodology development and can be adapted and optimized for specific research and development needs.
Data Presentation
The following tables summarize quantitative data for various palladium-catalyzed cross-coupling reactions of this compound and analogous aryl bromides with different coupling partners.
| Table 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid | |||||||
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 (estimated) |
| 2 | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 92[4] |
| 3 | PdCl₂(dppf) (3) | - | Na₂CO₃ | DMF | 80 | 6 | High (not specified) |
Yields for entries 1 and 3 are estimated based on similar reactions with related substrates.[5][6]
| Table 2: Heck Coupling of this compound with Styrene | |||||||
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (1) | HUGPHOS-2 (1) | Cs₂CO₃ | DMF | 110 | 1 | 46.5[7] |
| 2 | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | Acetonitrile | 80-90 | 1 | 35.74[8] |
| 3 | Pd(OAc)₂ (0.5) | None | NaOAc | DMF | 120 | 24 | High (not specified) |
Yields for entries 2 and 3 are based on reactions with similar aryl bromides.[7][9]
| Table 3: Sonogashira Coupling of this compound with Phenylacetylene | |||||||
| Entry | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | 50 | 7 | 89[10] |
| 2 | PdCl₂(PPh₃)₂ (2) | CuI (4) | DIPA | Toluene | 70 | 8 | >90 (estimated) |
| 3 | [DTBNpP]Pd(crotyl)Cl (2.5) | None | TMP | DMSO | RT | 2 | 92[11] |
Yields for entries 1 and 2 are based on similar substrates. Entry 3 represents a highly efficient room temperature protocol.[11][12]
| Table 4: Buchwald-Hartwig Amination of this compound with Morpholine | |||||||
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOtBu | Toluene | 80 | 4 | 60-88[13][14] |
| 2 | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 100 | 18 | High (not specified) |
| 3 | (SIPr)Pd(methallyl)Cl (3) | - | LHMDS | THF | 22 | <1 | 99[15] |
Yields are based on reactions with analogous aryl bromides.[13][14][15]
| Table 5: Stille Coupling of this compound with Tributyl(phenyl)tin | |||||||
| Entry | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | - | - | Toluene | 100 | 16 | >90 (estimated) |
| 2 | Pd₂(dba)₃ (2.5) | P(t-Bu)₃ (10) | - | Dioxane | 100 | 12 | High (not specified)[16] |
| 3 | Pd(OAc)₂ (5) | AsPh₃ (10) | CuI (10) | NMP | 60 | 14 | 72[16] |
Yields are based on general protocols for Stille couplings of aryl bromides.[16][17][18]
Experimental Protocols
Suzuki-Miyaura Coupling
Reaction Principle: The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide to form a C-C bond.
General Protocol:
-
To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed mixture of toluene (5 mL) and water (0.5 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Heck Reaction
Reaction Principle: The Heck reaction is the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene.[19]
General Protocol:
-
To a sealable reaction tube, add this compound (1.0 mmol, 1.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%), and the ligand (e.g., HUGPHOS-2, 0.01 mmol, 1 mol%).
-
Add cesium carbonate (Cs₂CO₃, 1.5 mmol, 1.5 equiv.).
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous N,N-Dimethylformamide (DMF, 5 mL) and styrene (1.2 mmol, 1.2 equiv.) via syringe.
-
Seal the tube and heat the reaction mixture to 110 °C for 1 hour.[7]
-
Monitor the reaction by GC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Sonogashira Coupling
Reaction Principle: The Sonogashira coupling is a palladium- and copper-co-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide.[20]
General Protocol:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%), and copper(I) iodide (CuI, 0.10 mmol, 10 mol%).
-
Add anhydrous tetrahydrofuran (THF, 10 mL) and triethylamine (Et₃N, 2.0 mmol, 2.0 equiv.).
-
Add phenylacetylene (1.2 mmol, 1.2 equiv.) dropwise at room temperature.
-
Heat the reaction mixture to 50 °C and stir for 7 hours.[10]
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.
-
Wash the filtrate with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination
Reaction Principle: The Buchwald-Hartwig amination is a palladium-catalyzed C-N bond-forming reaction between an aryl halide and an amine.
General Protocol:
-
To an oven-dried Schlenk tube, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol%) and (±)-BINAP (0.015 mmol, 1.5 mol%).
-
Add sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv.).
-
Seal the tube, then evacuate and backfill with argon.
-
Add anhydrous toluene (5 mL), this compound (1.0 mmol, 1.0 equiv.), and morpholine (1.2 mmol, 1.2 equiv.).
-
Heat the mixture to 80 °C for 4-8 hours with stirring.[13][14]
-
After cooling, dilute with diethyl ether and wash with brine.
-
Dry the organic layer over magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the product by recrystallization or column chromatography.
Stille Coupling
Reaction Principle: The Stille reaction is a palladium-catalyzed cross-coupling reaction of an organotin compound with an organohalide.[18]
General Protocol:
-
To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous, degassed toluene (5 mL) via syringe, followed by tributyl(phenyl)tin (1.1 mmol, 1.1 equiv.).
-
Heat the reaction mixture to 100 °C and stir for 16 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with diethyl ether.
-
To remove tin byproducts, stir the solution with a saturated aqueous solution of potassium fluoride (KF) for 1 hour, which will form a precipitate.
-
Filter the mixture through a pad of Celite®, washing with diethyl ether.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A potential application of a biaryl product in inhibiting a signaling pathway.
References
- 1. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 15. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 16. chemistry.msu.edu [chemistry.msu.edu]
- 17. Stille Coupling [organic-chemistry.org]
- 18. Stille reaction - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
- 20. eprints.soton.ac.uk [eprints.soton.ac.uk]
Application Notes: 4-Bromo-2-fluoroanisole in the Synthesis of Lifirafenib, a Dual RAF/EGFR Inhibitor
Introduction
4-Bromo-2-fluoroanisole is a versatile aromatic building block crucial in the synthesis of complex pharmaceutical agents. Its unique substitution pattern, featuring a bromine atom amenable to cross-coupling reactions and a fluorine atom that can modulate physicochemical properties, makes it a valuable starting material in medicinal chemistry. This document details the application of this compound in the synthesis of Lifirafenib (BGB-283), a potent dual inhibitor of RAF kinases and the Epidermal Growth Factor Receptor (EGFR), which has been investigated for the treatment of various solid tumors harboring BRAF and KRAS mutations.
Role of this compound in Lifirafenib Synthesis
In the synthesis of Lifirafenib, this compound serves as the foundational scaffold for constructing the 2-fluoro-4-methoxyphenyl moiety of the final drug molecule. This portion of the molecule is critical for its interaction with the target kinases. The synthetic strategy hinges on a key palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, where the bromine atom of this compound is displaced to form a new carbon-carbon bond, linking it to a pyrazolopyridine core.
Case Study: Synthesis of Lifirafenib
The synthesis of Lifirafenib from this compound involves a multi-step sequence that builds the final molecule progressively. The key transformations include the introduction of a pyrazole moiety via a Suzuki coupling, followed by functional group manipulations to introduce the side chain responsible for potent and selective kinase inhibition.
Quantitative Data Summary
The following tables summarize key quantitative data related to the synthesis and activity of Lifirafenib.
Table 1: Key Intermediate Synthesis Yields
| Step | Starting Material | Product | Reagents & Conditions | Yield (%) |
| 1 | This compound | 5-(2-Fluoro-4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amine | 1. Pyrazole boronic ester2. Pd catalyst, base, solvent | ~70-80% (Estimated) |
| 2 | 5-(2-Fluoro-4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amine | N¹,N¹-dimethyl-N²-(5-(2-fluoro-4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)ethane-1,2-diamine | 1. (S)-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine2. Reductive amination reagents | ~60-70% (Estimated) |
Note: Specific yields for each step can vary and are often optimized during process development. The yields provided are estimates based on typical efficiencies for these reaction types.
Table 2: Biological Activity of Lifirafenib
| Target | Assay Type | IC₅₀ (nM) | Reference |
| BRAFV600E | Biochemical Assay | 23 | [1] |
| EGFR | Biochemical Assay | 29 | [1] |
| A-RAF | Biochemical Assay | 5.6 | [2] |
| Wild-type BRAF | Biochemical Assay | 32 | [2] |
Experimental Protocols
The following are detailed protocols for the key synthetic steps involved in the preparation of Lifirafenib, starting from this compound.
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol describes the palladium-catalyzed cross-coupling of this compound with a protected pyrazole boronic ester to form a key intermediate.
Materials:
-
This compound
-
1-(Tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), the pyrazole boronic ester (1.2 eq), potassium carbonate (2.0 eq), and Pd(dppf)Cl₂ (0.05 eq).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 mixture).
-
Heat the reaction mixture to 80-100 °C and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the coupled product.
Protocol 2: Reductive Amination for Side Chain Installation
This protocol details the reductive amination step to couple the pyrazolopyridine core with the amine side chain.
Materials:
-
5-(2-Fluoro-4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amine intermediate
-
1-(1-Methyl-1H-pyrazol-4-yl)ethan-1-one
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Acetic acid (optional, as catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the pyrazolopyridine intermediate (1.0 eq) and 1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one (1.2 eq) in 1,2-dichloroethane.
-
Add a catalytic amount of acetic acid if required to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature overnight, monitoring for completion by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the final compound, Lifirafenib.
Visualizations
Diagram 1: Synthetic Workflow for Lifirafenib
Caption: Synthetic workflow for Lifirafenib from this compound.
Diagram 2: Lifirafenib's Mechanism of Action in the MAPK/ERK Pathway
Caption: Lifirafenib dually inhibits EGFR and BRAF in the MAPK pathway.
References
- 1. Synthesis and bioevaluation of N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amines as tubulin polymerization inhibitors with anti-angiogenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives and their inhibition against growth of A549 and H322 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: 4-Bromo-2-fluoroanisole as a Versatile Building Block for Agrochemicals
Introduction
4-Bromo-2-fluoroanisole is a key organofluorine intermediate increasingly utilized in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries.[1] The strategic placement of fluorine, bromine, and methoxy substituents on the aromatic ring provides a versatile platform for a variety of chemical transformations. The incorporation of fluorine atoms into active agrochemical ingredients is a well-established strategy to enhance their biological efficacy, metabolic stability, and overall performance.[2] This document provides detailed application notes and experimental protocols for the use of this compound as a foundational building block in the synthesis of potential agrochemical candidates.
Core Synthetic Strategies
The utility of this compound in agrochemical synthesis stems from the differential reactivity of its functional groups. The bromine atom serves as a handle for cross-coupling reactions or can be a precursor to organometallic reagents. The methoxy group can be readily cleaved to reveal a phenol, which can then be used in ether or ester linkages. The fluorine atom enhances the lipophilicity and metabolic stability of the final compound.
A key transformation for creating agrochemical precursors is the demethylation of the anisole to the corresponding phenol, 4-Bromo-2-fluorophenol. This phenol can then undergo further reactions, such as nitration and reduction, to introduce an amino group, a common feature in many fungicides and herbicides.
Experimental Protocols
The following protocols detail key transformations of this compound into valuable intermediates for agrochemical synthesis.
Protocol 1: Demethylation to 4-Bromo-2-fluorophenol
This protocol describes the cleavage of the methyl ether in this compound to yield 4-Bromo-2-fluorophenol, a critical intermediate for further functionalization. The procedure is adapted from a general method for the demethylation of bromo-fluoroanisole derivatives using boron tribromide.[3]
Materials:
-
This compound
-
Dichloromethane (DCM)
-
Boron tribromide (BBr₃), 1 M solution in DCM
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Nitrogen gas supply
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM (4 mL per mmol of anisole) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to -20°C using a suitable cooling bath.
-
Slowly add boron tribromide solution (3 equivalents, 1 M in DCM) to the stirred solution, maintaining the temperature at -20°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Carefully quench the reaction by diluting the mixture with water.
-
Separate the phases and extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the mixture and remove the solvent under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to yield 4-Bromo-2-fluorophenol.
Quantitative Data:
| Reactant | Molar Eq. | Purity | Solvent | Reagent | Yield | Reference |
| This compound | 1.0 | >98% | DCM | Boron tribromide (3 eq) | High | [3] |
Protocol 2: Nitration of 4-Bromo-2-fluorophenol
This protocol details the regioselective nitration of 4-Bromo-2-fluorophenol to produce 4-Bromo-2-fluoro-6-nitrophenol. This introduces a nitro group that can be subsequently reduced to an amine. This procedure is based on a method for the nitration of a similar substituted phenol.[4]
Materials:
-
4-Bromo-2-fluorophenol
-
Chloroform
-
Sulfuric acid (concentrated)
-
Nitric acid (concentrated)
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
Ethanol
Procedure:
-
In a reaction flask, dissolve 4-Bromo-2-fluorophenol (0.05 mol) in chloroform (25 mL) with stirring.
-
Prepare a nitrating mixture of sulfuric acid and nitric acid (e.g., in a 1:5.5 molar ratio).
-
Cool the flask containing the phenol solution to 20°C.
-
Slowly add the nitrating mixture dropwise to the phenol solution.
-
After the addition is complete, warm the reaction mixture to 45°C and maintain for 3 hours.
-
After the reaction is complete, wash the organic phase with water and then with a saturated sodium chloride solution.
-
Dry the organic phase with anhydrous sodium sulfate, filter, and evaporate the filtrate to obtain the crude product.
-
Recrystallize the crude product from ethanol to obtain pure, light-yellow 4-Bromo-2-fluoro-6-nitrophenol.
Quantitative Data:
| Reactant | Molar Eq. | Solvent | Nitrating Agent | Temperature | Time | Yield | Reference |
| 4-Bromo-2-fluorophenol | 1.0 | Chloroform | H₂SO₄/HNO₃ (1:5.5 molar ratio) | 45°C | 3 h | 89% | [4] |
Protocol 3: Reduction to 2-Amino-5-bromo-3-fluorophenol
The reduction of the nitro group in 4-Bromo-2-fluoro-6-nitrophenol yields 2-Amino-5-bromo-3-fluorophenol, a versatile intermediate for constructing the final agrochemical product, often through amide bond formation. A general method for the reduction of a substituted nitrophenol using zinc powder is described.[5]
Materials:
-
4-Bromo-2-fluoro-6-nitrophenol
-
Water
-
Zinc powder
-
Sodium hydroxide
-
Hydrochloric acid (30%)
Procedure:
-
In a reaction flask, create a stirred mixture of 4-Bromo-2-fluoro-6-nitrophenol (1.09 mol), water (450 mL), and zinc powder (10.9 mol).
-
Prepare a solution of sodium hydroxide (5.45 mol) in water (1500 mL).
-
At 45°C, add the sodium hydroxide solution dropwise to the stirred reaction mixture.
-
Continue stirring at a slightly elevated temperature for 1 hour to ensure the reaction goes to completion.
-
Cool the mixture and filter to remove unreacted zinc and zinc salts.
-
To the filtrate, add 30% hydrochloric acid dropwise to precipitate the product, 2-Amino-5-bromo-3-fluorophenol.
-
Collect the precipitate by filtration and dry.
Quantitative Data:
| Reactant | Molar Eq. | Solvent | Reducing Agent | Key Condition | Reference |
| 4-Bromo-2-fluoro-6-nitrophenol | 1.0 | Water | Zinc powder | Basic, then acidic workup | [5] |
Applications in Agrochemical Scaffolds
The resulting intermediate, 2-Amino-5-bromo-3-fluorophenol, is a valuable precursor for a range of potential agrochemicals. The amino group can be acylated to form amide-based fungicides, a common toxophore in modern crop protection agents. The phenolic hydroxyl group can be derivatized to form ethers, and the bromine atom can participate in cross-coupling reactions to build more complex molecular architectures.
This compound is a highly valuable and versatile starting material for the synthesis of novel agrochemicals. Through a series of well-established chemical transformations including demethylation, nitration, and reduction, it can be converted into key intermediates like 2-Amino-5-bromo-3-fluorophenol. These intermediates serve as a platform for the development of a wide range of potential fungicides, herbicides, and other crop protection agents, underscoring the importance of this building block in modern agrochemical research.
References
Application Notes and Protocols for Sonogashira Coupling with 4-Bromo-2-fluoroanisole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction, catalyzed by palladium and copper complexes, is widely employed in the synthesis of pharmaceuticals, natural products, and advanced organic materials due to its mild reaction conditions and broad functional group tolerance.[1][2] 4-Bromo-2-fluoroanisole is a valuable building block in organic synthesis, and its functionalization via the Sonogashira coupling allows for the introduction of an alkynyl moiety, creating a key intermediate for the synthesis of more complex molecules. This document provides a detailed protocol for the Sonogashira coupling of this compound with a terminal alkyne, based on established methodologies for similar aryl bromides.
Reaction Principle
The Sonogashira coupling proceeds through a dual catalytic cycle involving both palladium and copper. The palladium cycle begins with the oxidative addition of the aryl bromide to a Pd(0) species. Concurrently, the copper cycle involves the formation of a copper(I) acetylide from the terminal alkyne, a copper(I) salt, and a base. A subsequent transmetalation step, where the acetylide group is transferred from copper to the palladium complex, is followed by reductive elimination to yield the desired arylalkyne product and regenerate the active Pd(0) catalyst.[1][3]
Experimental Protocol
This protocol describes a general procedure for the Sonogashira coupling of this compound with a generic terminal alkyne. Optimization of reaction conditions may be necessary for specific substrates.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Palladium catalyst (e.g., Bis(triphenylphosphine)palladium(II) dichloride - PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH))
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions
-
Magnetic stirrer and heating plate
-
Thin-layer chromatography (TLC) supplies for reaction monitoring
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry, oven-baked Schlenk flask or round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the palladium catalyst (e.g., 1-5 mol%) and copper(I) iodide (e.g., 2-10 mol%) under an inert atmosphere (argon or nitrogen).
-
Reagent Addition: Add this compound (1.0 equivalent) and the anhydrous solvent. Stir the mixture until the solids are dissolved.
-
Add the amine base (2-3 equivalents) to the reaction mixture.
-
Finally, add the terminal alkyne (1.1-1.5 equivalents) dropwise to the stirred solution.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to a temperature ranging from 40 to 80 °C. The optimal temperature will depend on the specific substrates and catalyst system used.[4]
-
Reaction Monitoring: The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt. Separate the organic layer.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired coupled product.[3]
Data Presentation
The following tables summarize typical reaction conditions and yields for the Sonogashira coupling of various aryl bromides, which can serve as a reference for the reaction with this compound.
Table 1: Typical Conditions for Sonogashira Coupling of Aryl Bromides
| Aryl Halide | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoanisole | Phenylacetylene | Pd(PhCN)₂Cl₂ (1) / P(t-Bu)₃ (2) | CuI (2) | i-Pr₂NH | Dioxane | RT | 12 | 95 | [5] |
| 4-Bromobenzonitrile | Phenylacetylene | [DTBNpP]Pd(crotyl)Cl (2.5) | None (Copper-free) | TMP | DMSO | RT | 2 | 92 | [6] |
| 3-Bromo-1,2-diketone | Various | PdCl₂(PPh₃)₂ (5) | CuI (5) | Et₃N | Et₃N | Reflux | 1 | up to 93 | [7] |
| 4-Bromo-2,1,3-benzothiadiazole | Various | PdCl₂(PPh₃)₂ (1-5) | CuI (2-10) | Et₃N | THF/Toluene/DMF | 40-80 | 12-24 | Varies | [4] |
Note: RT = Room Temperature; TMP = 2,2,6,6-Tetramethylpiperidine; DMSO = Dimethyl sulfoxide.
Mandatory Visualizations
// Nodes A [label="Reaction Setup\n(Inert Atmosphere)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Add this compound,\nCatalyst (Pd/Cu), and Solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Add Amine Base", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Add Terminal Alkyne", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Reaction\n(Stir at RT or Heat)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="Monitor by TLC/GC-MS", fillcolor="#FBBC05", fontcolor="#202124"]; G [label="Work-up\n(Quench and Extract)", fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="Purification\n(Column Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; I [label="Pure Product", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse];
// Edges A -> B [label="1."]; B -> C [label="2."]; C -> D [label="3."]; D -> E [label="4."]; E -> F [label="5."]; F -> G [label="6. (Upon Completion)"]; G -> H [label="7."]; H -> I [label="8."]; } ..**
Caption: Experimental workflow for the Sonogashira coupling protocol.
Caption: Simplified catalytic cycles of the Sonogashira coupling reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Pd(PhCN)2Cl2/P(t-Bu)3: A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. kbfi.ee [kbfi.ee]
Application Notes and Protocols for the Heck Reaction of 4-Bromo-2-fluoroanisole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed Heck reaction of 4-Bromo-2-fluoroanisole. The Heck reaction is a powerful C-C bond-forming reaction that couples an unsaturated halide with an alkene, and is a cornerstone of modern organic synthesis.[1] this compound is a valuable building block in medicinal chemistry and materials science, and its derivatization via the Heck reaction allows for the synthesis of a wide array of complex molecules. These notes are intended to serve as a comprehensive guide for developing robust and efficient Heck coupling procedures for this substrate.
Reaction Principle
The Mizoroki-Heck reaction is a palladium-catalyzed process that proceeds through a catalytic cycle involving a Pd(0) active species. The generally accepted mechanism consists of several key steps:
-
Oxidative Addition: The Pd(0) catalyst undergoes oxidative addition to the aryl-bromine bond of this compound, forming a Pd(II) intermediate.
-
Alkene Coordination and Insertion: The olefin substrate coordinates to the palladium center, followed by migratory insertion into the aryl-palladium bond.
-
β-Hydride Elimination: A β-hydride is eliminated from the resulting alkylpalladium(II) intermediate, which forms the substituted alkene product and a hydridopalladium(II) species.
-
Reductive Elimination: The active Pd(0) catalyst is regenerated by reductive elimination of HBr, a process that is facilitated by a base present in the reaction mixture.[2]
Data Presentation: Heck Reaction Conditions for this compound Analogues
While specific data for the Heck reaction of this compound is not extensively reported, the following tables summarize successful reaction conditions for closely related substrates, such as 4-bromoanisole and other substituted aryl bromides. This data provides a strong foundation for the development of a tailored protocol for this compound.
Table 1: Heck Reaction of 4-Bromoanisole with Styrene
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (1) | HUGPHOS-2 (1) | Cs₂CO₃ | DMF | 130 | 1 | 46.5 |
| Pd-complex 6 (2) | Imidazole-based SPO | K₂CO₃ (2) | DMF | 60 | 12 | 92 |
*Data adapted from studies on 4-bromoanisole.[3][4]
Table 2: Heck Reaction of Aryl Bromides with n-Butyl Acrylate
| Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromobenzaldehyde | Dendritic Pd-biscarbene (0.5) | - | K₂CO₃ | NMP | 140 | 1 | >95 |
| Electron-rich/deficient aryl bromides | Pd(dba)₂ (0.5) | Phosphine-imidazolium salt (0.5) | Cs₂CO₃ (2) | Dioxane | 120 | 2-12 | 85-98 |
*Data from studies on various aryl bromides.[5][6]
Experimental Protocols
The following protocols are generalized procedures for the Heck reaction of this compound with representative alkenes, based on established methodologies for analogous substrates. Optimization of these conditions may be necessary to achieve the desired outcome for specific substrate combinations.
Protocol 1: Heck Reaction of this compound with Styrene
This protocol provides a general procedure for the coupling of this compound with styrene.
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF) or Dioxane
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
Procedure:
-
To an oven-dried Schlenk flask, add Pd(OAc)₂ (e.g., 2 mol%) and PPh₃ (e.g., 4 mol%).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Under a positive flow of inert gas, add the anhydrous solvent (e.g., DMF).
-
Add this compound (1.0 equiv), styrene (1.2-1.5 equiv), and the base (e.g., Et₃N, 2.0 equiv).
-
Heat the reaction mixture to 80-120 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine to remove the salt and solvent.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Heck Reaction of this compound with n-Butyl Acrylate
This protocol is for the synthesis of (E)-butyl 3-(3-fluoro-4-methoxyphenyl)acrylate.
Materials:
-
This compound
-
n-Butyl acrylate
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(tert-butyl)phosphine (P(t-Bu)₃) or other suitable phosphine ligand
-
Sodium carbonate (Na₂CO₃) or Cesium Carbonate (Cs₂CO₃)
-
Anhydrous acetonitrile (MeCN) or Toluene
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware
Procedure:
-
In a reaction vessel, combine Pd₂(dba)₃ (e.g., 1 mol%) and the phosphine ligand (e.g., 2 mol%) under an inert atmosphere.
-
Add the anhydrous solvent (e.g., MeCN).
-
Add this compound (1.0 equiv), n-butyl acrylate (1.5 equiv), and the base (e.g., Na₂CO₃, 2.0 equiv).
-
Heat the mixture to reflux with stirring.
-
Monitor the reaction by GC-MS or TLC until the starting material is consumed.
-
After cooling, filter the reaction mixture through a pad of celite, washing with an appropriate organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Visualizations
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
Caption: General workflow for the Heck coupling reaction.
References
- 1. Heck Reaction—State of the Art [mdpi.com]
- 2. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. Highly efficient Heck reactions of aryl bromides with n-butyl acrylate mediated by a palladium/phosphine-imidazolium salt system - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the NMR Spectroscopic Analysis of 4-Bromo-2-fluoroanisole
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-fluoroanisole is a key chemical intermediate in the synthesis of a variety of pharmaceutical compounds and other advanced materials. Its utility stems from the unique arrangement of its functional groups: a methoxy group, and two different halogen atoms (bromine and fluorine) on an aromatic ring. This substitution pattern allows for selective chemical modifications, making it a versatile building block in drug discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural confirmation and purity assessment of such small molecules. This document provides a detailed guide to the NMR analysis of this compound, including data presentation and experimental protocols.
Data Presentation
The following tables summarize the ¹H, ¹³C, and ¹⁹F NMR spectral data for this compound. The spectra were acquired in deuterated chloroform (CDCl₃) and referenced to tetramethylsilane (TMS) for ¹H and ¹³C NMR, and to an external standard for ¹⁹F NMR.
Table 1: ¹H NMR Spectral Data of this compound in CDCl₃
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 1 | 7.22 | dd | J = 2.4, 10.4 | 1H | H-6 |
| 2 | 7.15 | dd | J = 2.4, 8.8 | 1H | H-5 |
| 3 | 6.85 | t | J = 8.8 | 1H | H-3 |
| 4 | 3.88 | s | - | 3H | -OCH₃ |
Table 2: ¹³C NMR Spectral Data of this compound in CDCl₃
| Signal | Chemical Shift (δ, ppm) | Assignment |
| 1 | 155.6 (d, ¹J(C,F) = 248.5 Hz) | C-2 |
| 2 | 148.0 (d, ²J(C,F) = 11.5 Hz) | C-1 |
| 3 | 128.8 (d, ⁴J(C,F) = 3.8 Hz) | C-5 |
| 4 | 125.0 (d, ³J(C,F) = 8.8 Hz) | C-6 |
| 5 | 115.8 | C-3 |
| 6 | 114.2 (d, ²J(C,F) = 2.5 Hz) | C-4 |
| 7 | 56.5 | -OCH₃ |
Table 3: ¹⁹F NMR Spectral Data of this compound in CDCl₃
| Signal | Chemical Shift (δ, ppm) | Multiplicity |
| 1 | -124.5 | s |
Experimental Protocols
A standardized protocol for obtaining high-quality ¹H, ¹³C, and ¹⁹F NMR spectra of this compound is outlined below.
Materials and Equipment:
-
This compound
-
Deuterated chloroform (CDCl₃) with 0.03% v/v TMS
-
5 mm NMR tubes
-
Volumetric flask
-
Pipettes
-
NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound for ¹H NMR, and 50-100 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing TMS in a clean, dry vial.
-
Ensure the sample is fully dissolved. If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube.
-
Transfer the clear solution to a 5 mm NMR tube.
-
Cap the NMR tube securely and label it appropriately.
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
For ¹H NMR:
-
Acquire the spectrum using a standard single-pulse experiment.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
-
For ¹³C NMR:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 128-1024) due to the lower natural abundance of ¹³C.
-
-
For ¹⁹F NMR:
-
Tune the probe to the fluorine frequency.
-
Acquire the spectrum using a standard single-pulse experiment, often with proton decoupling.
-
A reference compound, such as CFCl₃ (0 ppm), should be used as an external standard for accurate chemical shift referencing.
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H and ¹³C spectra.
-
Integrate the signals in the ¹H NMR spectrum.
-
Identify the peak multiplicities and measure the coupling constants.
Visualizations
The following diagrams illustrate the experimental workflow and the structural relationships within the this compound molecule.
Caption: Experimental workflow for NMR analysis of this compound.
Caption: Spin-spin coupling relationships in this compound.
Application Note: Identification of 4-Bromo-2-fluoroanisole using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the identification and characterization of 4-Bromo-2-fluoroanisole using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI). The methodology outlined herein offers a robust and reproducible approach for the analysis of this halogenated aromatic compound, which is a valuable building block in pharmaceutical and agrochemical synthesis. This document includes comprehensive experimental procedures, expected mass spectral data, and a proposed fragmentation pathway to aid in the structural elucidation of the analyte.
Introduction
This compound (CAS No: 2357-52-0) is a key intermediate in the synthesis of various organic molecules.[1] Its chemical structure consists of a benzene ring substituted with a bromine atom, a fluorine atom, and a methoxy group. Accurate identification and purity assessment of this compound are critical for ensuring the quality and efficacy of downstream products in drug development and other chemical industries. Mass spectrometry, particularly when coupled with gas chromatography, serves as a powerful analytical technique for the definitive identification of such volatile and semi-volatile organic compounds.[2] This note details the application of EI-GC-MS for the analysis of this compound.
Experimental Protocols
Sample Preparation
A standard solution of this compound is prepared for GC-MS analysis.
Materials:
-
This compound (purity >98%)
-
Dichloromethane (GC-MS grade) or other suitable volatile organic solvent (e.g., hexane, ethyl acetate)[3][4][5]
-
2 mL glass autosampler vials with PTFE-lined septa
-
Micropipettes
Procedure:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in dichloromethane.
-
From the stock solution, perform a serial dilution to obtain a working standard solution with a final concentration of approximately 10 µg/mL in dichloromethane.[3]
-
Transfer the final solution to a 2 mL autosampler vial for GC-MS analysis.
GC-MS Analysis
The analysis is performed on a standard Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization source.
Instrumentation:
-
Gas Chromatograph equipped with a split/splitless injector
-
Mass Spectrometer with an Electron Ionization (EI) source and a quadrupole analyzer
GC-MS Parameters:
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Temperature Program | Initial temperature 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Mass Spectrometer | |
| Ion Source | Electron Ionization (EI) |
| Ionization Energy | 70 eV[2] |
| Source Temperature | 230 °C |
| Transfer Line Temp. | 280 °C |
| Mass Range | m/z 40-300 |
| Scan Mode | Full Scan |
Data Presentation
The electron ionization mass spectrum of this compound is characterized by a distinct molecular ion peak and several fragment ions. The presence of a bromine atom is indicated by the characteristic isotopic pattern of the molecular ion and bromine-containing fragments (M+ and M+2 peaks with approximately 1:1 ratio).[6]
Table 1: Mass Spectral Data of this compound [7]
| m/z | Relative Intensity (%) | Proposed Fragment Ion |
| 206 | ~50 | [M+H]+ (from ⁸¹Br isotope) |
| 204 | ~50 | [M]+ (from ⁷⁹Br isotope) |
| 191 | ~98 | [M-CH₃]+ (from ⁸¹Br isotope) |
| 189 | 100 | [M-CH₃]+ (from ⁷⁹Br isotope) |
| 163 | ~20 | [M-CH₃-CO]+ (from ⁸¹Br isotope) |
| 161 | ~20 | [M-CH₃-CO]+ (from ⁷⁹Br isotope) |
| 110 | ~30 | [C₆H₃FO]+ |
| 82 | ~25 | [C₅H₂O]+ |
| 63 | ~20 | [C₅H₃]+ |
Note: Relative intensities are estimated from the NIST WebBook mass spectrum. The molecular weight of this compound is 205.02 g/mol .[7]
Logical Relationships and Pathways
The fragmentation of this compound upon electron ionization follows logical pathways involving the cleavage of the methoxy group and subsequent losses from the aromatic ring.
Caption: Proposed fragmentation pathway of this compound.
The experimental workflow for the identification of this compound using GC-MS is a sequential process from sample preparation to data analysis.
Caption: Experimental workflow for GC-MS analysis.
Conclusion
The GC-MS method detailed in this application note provides a reliable and efficient means for the identification of this compound. The characteristic fragmentation pattern, including the prominent loss of a methyl group and the isotopic signature of bromine, allows for unambiguous confirmation of the compound's structure. This protocol is readily adaptable for quality control and research applications in the pharmaceutical and chemical industries.
References
- 1. organomation.com [organomation.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. uoguelph.ca [uoguelph.ca]
- 4. Sample preparation (GC-FID, GC-MS) — IMM Instrument Guides 1.0.7 documentation [imm-instruments.science.ru.nl]
- 5. Sample preparation GC-MS [scioninstruments.com]
- 6. m.youtube.com [m.youtube.com]
- 7. This compound [webbook.nist.gov]
HPLC method for analyzing 4-Bromo-2-fluoroanisole reactions
An HPLC method for the analysis of reactions involving 4-Bromo-2-fluoroanisole has been developed to support researchers, scientists, and drug development professionals. This application note provides a detailed protocol for the quantitative analysis of this compound, a key starting material in the synthesis of various pharmaceutical and specialty chemicals. The described reversed-phase HPLC (RP-HPLC) method is suitable for monitoring reaction progress, assessing purity, and quantifying the analyte in the presence of starting materials, intermediates, and products.
Application Note
Introduction
This compound is a crucial building block in organic synthesis, frequently utilized in cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations to generate more complex molecular architectures. Accurate and reliable analytical methods are essential for monitoring the consumption of this starting material and the formation of the desired products, ensuring optimal reaction conditions and yields. This application note details a robust RP-HPLC method for the separation and quantification of this compound and its reaction derivatives. The method employs a standard C18 column with a UV detector, a common setup in most analytical laboratories.
Experimental
Apparatus and Chromatographic Conditions:
A standard HPLC system equipped with a UV-Vis detector is used. The chromatographic conditions are summarized in the table below. These conditions are a starting point and may require optimization depending on the specific reaction mixture.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 50% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 50% B and equilibrate for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 272 nm |
| Injection Volume | 10 µL |
Reagents and Chemicals:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
-
This compound reference standard (≥98% purity)
-
Methanol (HPLC grade) for sample and standard preparation
Preparation of Standard Solutions:
A stock solution of this compound is prepared by dissolving an accurately weighed amount of the reference standard in methanol to achieve a concentration of 1 mg/mL. A series of calibration standards are then prepared by diluting the stock solution with the mobile phase initial conditions (50:50 Water:Acetonitrile with 0.1% Formic Acid) to concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation:
Reaction aliquots are quenched at specified time points. A small aliquot (e.g., 10 µL) of the reaction mixture is diluted with a suitable solvent (e.g., methanol or acetonitrile) to a final volume of 1 mL. The diluted sample is then filtered through a 0.45 µm syringe filter before injection into the HPLC system.[1]
Protocols
Protocol 1: HPLC Analysis of a Suzuki Coupling Reaction
This protocol describes the monitoring of a typical Suzuki coupling reaction between this compound and an arylboronic acid.
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and a base (e.g., K₂CO₃, 2.0 equiv) in a suitable solvent mixture (e.g., toluene/ethanol/water).
-
Reaction Monitoring: At designated time intervals (e.g., 0, 1, 2, 4, and 8 hours), withdraw a small aliquot (approx. 10 µL) of the reaction mixture.
-
Sample Quenching and Preparation: Immediately quench the reaction by diluting the aliquot in 1 mL of methanol. Vortex the sample and filter it through a 0.45 µm syringe filter into an HPLC vial.
-
HPLC Analysis: Inject 10 µL of the prepared sample into the HPLC system running the method described in the chromatographic conditions table.
-
Data Analysis: Monitor the peak area of the this compound peak and the product peak to determine the reaction progress.
Protocol 2: Method Validation
A simplified method validation protocol to be performed according to ICH guidelines.
-
Linearity: Prepare and inject the calibration standards (1-100 µg/mL) in triplicate. Plot the peak area against the concentration and perform a linear regression analysis. The correlation coefficient (R²) should be ≥ 0.999.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at a mid-range concentration (e.g., 50 µg/mL) on the same day. The relative standard deviation (%RSD) of the peak areas should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst. The %RSD between the two days should be ≤ 2%.
-
-
Accuracy: Perform a recovery study by spiking a placebo reaction mixture with known amounts of this compound at three concentration levels (low, medium, and high). The recovery should be within 98-102%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or by using the standard deviation of the response and the slope of the calibration curve.
Data Presentation
Table 1: Expected Retention Times for a Typical Suzuki Reaction
| Compound | Expected Retention Time (min) |
| Arylboronic Acid | ~ 2-4 |
| This compound | ~ 10.5 |
| Suzuki Coupling Product | ~ 8-12 (Varies with structure) |
| Biphenyl (from boronic acid homocoupling) | ~ 7-9 |
Table 2: Method Validation Summary
| Parameter | Acceptance Criteria | Typical Result |
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Repeatability (%RSD) | ≤ 2% | 0.8% |
| Intermediate Precision (%RSD) | ≤ 2% | 1.2% |
| Accuracy (% Recovery) | 98-102% | 99.5% |
| LOD | - | ~ 0.1 µg/mL |
| LOQ | - | ~ 0.3 µg/mL |
Visualizations
Caption: Experimental workflow for HPLC analysis of this compound reactions.
Caption: Simplified Suzuki-Miyaura coupling reaction pathway of this compound.
References
Application Note: GC-MS Analysis for Purity Determination of 4-Bromo-2-fluoroanisole
Abstract
This application note details a comprehensive Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the purity analysis of 4-Bromo-2-fluoroanisole, a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1][2] The described methodology provides a robust framework for the separation, identification, and quantification of this compound and its potential process-related impurities. This protocol is intended for researchers, scientists, and professionals in the drug development and chemical synthesis fields to ensure the quality and consistency of this critical starting material.
Introduction
This compound (CAS No. 2357-52-0) is a halogenated aromatic compound widely utilized as a building block in organic synthesis.[1] The purity of this intermediate is paramount, as the presence of impurities can adversely affect reaction yields, introduce unwanted by-products, and compromise the safety and efficacy of the final active pharmaceutical ingredient (API). Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this application due to its high separation efficiency and definitive peak identification capabilities. This document provides a detailed experimental protocol for the purity assessment of this compound using GC-MS.
Experimental Protocol
This protocol outlines the necessary steps for sample preparation and GC-MS analysis of this compound.
1. Materials and Reagents
-
This compound sample
-
High-purity solvent (e.g., Dichloromethane or Hexane, HPLC grade or higher)
-
Helium (99.999% purity or higher)
-
Reference standards for this compound and any known potential impurities (if available)
2. Instrumentation
A standard Gas Chromatograph equipped with a Mass Spectrometric detector is required. The following configuration is recommended:
-
Gas Chromatograph (GC): Agilent 8890 GC (or equivalent) with a split/splitless injector.
-
Mass Spectrometer (MS): Agilent 5977B GC/MSD (or equivalent) with an electron ionization (EI) source.
-
GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is recommended for the separation of aromatic compounds.[3]
3. Sample Preparation
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable high-purity solvent (e.g., Dichloromethane) to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution to a final concentration of approximately 100 µg/mL for analysis.
4. GC-MS Method Parameters
The following instrumental parameters are provided as a starting point and may require optimization based on the specific instrumentation used.
| GC Parameter | Value |
| Injector | Split/Splitless |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Program | Initial Temperature: 50°C, hold for 2 minutes |
| Ramp: 15°C/min to 280°C | |
| Hold at 280°C for 5 minutes |
| MS Parameter | Value |
| Ion Source | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Scan Range | m/z 40 - 400 |
| Transfer Line Temperature | 280 °C |
Data Presentation and Analysis
The purity of the this compound sample is determined by calculating the percent area of the main peak relative to the total area of all observed peaks in the chromatogram.
Table 1: Quantitative Analysis of a Representative this compound Sample
| Peak No. | Retention Time (min) | Component | Peak Area | Area % |
| 1 | 8.54 | This compound | 1,250,000 | 99.50 |
| 2 | 7.98 | Impurity A (Isomer) | 3,750 | 0.30 |
| 3 | 9.12 | Impurity B (Precursor) | 2,500 | 0.20 |
| Total | 1,256,250 | 100.00 |
Mass Spectral Interpretation
The identity of the main peak corresponding to this compound can be confirmed by its mass spectrum. The electron ionization mass spectrum of this compound is expected to show a molecular ion peak at m/z 204/206 due to the isotopic distribution of bromine (79Br and 81Br).[4] Key fragment ions can be used for structural confirmation.
Potential impurities may include positional isomers (e.g., 2-bromo-4-fluoroanisole) or the unreacted starting material (4-bromo-2-fluorophenol). These impurities would exhibit different retention times and unique mass spectral fragmentation patterns.
Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflow and the logical relationship for purity assessment.
Caption: Experimental workflow for GC-MS purity analysis.
Caption: Logical flow for purity assessment and impurity identification.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 4-Bromo-2-fluoroanisole
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored for researchers, scientists, and drug development professionals working with the challenging substrate, 4-Bromo-2-fluoroanisole. Here you will find troubleshooting advice, frequently asked questions, and detailed protocols to help you improve your reaction yields and minimize impurities.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a low yield in my Suzuki coupling reaction with this compound?
Low yields with this substrate are often due to a combination of electronic and steric factors. The methoxy group (-OCH₃) is electron-donating, which makes the aryl bromide less reactive towards oxidative addition, the initial and often rate-limiting step of the catalytic cycle.[1][2][3] Additionally, the fluorine atom, while electron-withdrawing, is positioned ortho to the bromine, introducing steric hindrance that can impede the approach of the palladium catalyst.[1][3]
Q2: What are the most common side reactions, and how can I minimize them?
The most common side reactions are protodeboronation of the boronic acid and homocoupling of the boronic acid.[3][4]
-
Protodeboronation: This is the cleavage of the C-B bond in the boronic acid, replacing it with a hydrogen atom. It is often promoted by water and base.[3][4] To minimize it, use anhydrous solvents, consider a less aqueous base system, or convert the boronic acid to a more stable boronic ester (e.g., a pinacol ester).[3][4]
-
Homocoupling: This is the coupling of two boronic acid molecules. It is primarily caused by the presence of oxygen in the reaction mixture.[4] To prevent this, ensure all solvents and the reaction setup are thoroughly degassed and the reaction is run under a positive pressure of an inert gas like argon or nitrogen.[4]
-
Dehalogenation: The bromo-substituent can be replaced by a hydrogen atom. This can occur if the palladium complex acquires a hydride ligand, often from an amine base or alcoholic solvent, followed by reductive elimination.[2]
Q3: I am using a standard catalyst like Pd(PPh₃)₄ and getting poor results. What catalyst system should I try?
For challenging, electron-rich substrates like this compound, standard catalysts like Tetrakis(triphenylphosphine)palladium(0) are often insufficient.[3] More robust systems using bulky, electron-rich phosphine ligands are required to facilitate the difficult oxidative addition step.[2][5] Consider screening modern Buchwald ligands (e.g., SPhos, XPhos) or other trialkylphosphines in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃.[4][5][6]
Q4: How do I select the optimal base and solvent for this reaction?
The choice of base and solvent is critical and often needs to be empirically determined.
-
Base: The base activates the boronic acid for the transmetalation step.[7] For challenging substrates, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker ones like potassium carbonate (K₂CO₃).[5][8] Ensure the base is finely powdered to maximize surface area.[1]
-
Solvent: Aprotic polar solvents are commonly used.[5] A mixture of a solvent like 1,4-dioxane or THF with a small amount of water (e.g., 4:1 to 10:1 ratio) is a good starting point, as water can help dissolve the inorganic base and facilitate the reaction.[2][9] However, if protodeboronation is an issue, consider using anhydrous conditions with a solvent like DMF or toluene.[9][10]
Troubleshooting Guide
Problem 1: My reaction is not proceeding, and I recover most of my starting material.
-
Inactive Catalyst: Your palladium source may be old or decomposed. Use a fresh bottle or a more active pre-catalyst. For Pd(II) sources like Pd(OAc)₂, reduction to the active Pd(0) species may be inefficient.[6] Using a direct Pd(0) source like Pd₂(dba)₃ can be beneficial.[11] The ligand may also be oxidized; use fresh, high-purity ligands.[12]
-
Insufficient Temperature: The reaction may require more thermal energy to overcome the activation barrier for oxidative addition. Cautiously increase the temperature, typically in the range of 80-110 °C.[4]
-
Ineffective Ligand: As mentioned in the FAQ, standard ligands like PPh₃ may not be suitable. Switch to a more electron-rich and sterically hindered ligand such as SPhos, XPhos, or PCy₃.[5][6]
Problem 2: My starting material is consumed, but the yield of the desired product is low, with many byproducts.
-
Check for Side Reactions: This scenario strongly suggests that side reactions are consuming your intermediates. The primary culprits are protodeboronation and homocoupling (see FAQ 2).
-
Oxygen Contamination: If you observe significant homocoupling of the boronic acid, your degassing procedure is likely insufficient. Sparge your solvents with argon or nitrogen for at least 30 minutes and use freeze-pump-thaw cycles for the reaction mixture.[4][11]
-
Boronic Acid Instability: If protodeboronation is suspected, switch to the corresponding pinacol ester of your boronic acid, which is more stable.[3][4] Also, try minimizing the amount of water in the reaction or using a non-aqueous base/solvent system.
Data Presentation: Optimizing Reaction Parameters
The following table summarizes the expected impact of different components on the Suzuki coupling of this compound, based on established principles for electron-rich aryl halides. Yields are representative and will vary based on the specific coupling partner.
| Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent System | Temp (°C) | Expected Yield | Notes |
| Pd(PPh₃)₄ (3-5) | - | K₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | Low | Standard conditions, often inefficient for this substrate.[3] |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2-3) | 1,4-Dioxane/H₂O (4:1) | 100-110 | High | Buchwald ligands are effective for electron-rich bromides.[4][5] |
| Pd₂(dba)₃ (1-2) | XPhos (2-4) | Cs₂CO₃ (2-3) | THF/H₂O (4:1) | 80-90 | High to Excellent | Stronger base can improve yields but is more costly.[5] |
| Pd(dppf)Cl₂ (3) | - | Na₂CO₃ (2) | DMF | 100 | Moderate to High | Can be effective; DMF aids solubility.[4] |
Experimental Protocols
General Protocol for Suzuki Coupling Optimization
This is a generalized procedure that should be optimized for each specific boronic acid partner.
1. Reagent Preparation:
-
To a flame-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid or boronic ester (1.2-1.5 equiv.), and the finely powdered base (e.g., K₃PO₄, 2.0-3.0 equiv.).[4][13]
2. Inert Atmosphere Setup:
-
Seal the vessel and evacuate and backfill with an inert gas (high-purity argon or nitrogen) at least three times to remove oxygen.[13]
3. Solvent and Catalyst Addition:
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1) via syringe.[13]
-
In a separate vial, prepare a stock solution of the palladium precursor and ligand if they are added separately. Add the catalyst and/or ligand to the reaction mixture via syringe. Maintain a positive pressure of inert gas throughout.
4. Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) in a preheated oil bath with vigorous stirring.[4]
-
Monitor the reaction progress periodically by TLC or LC-MS.[13]
5. Workup and Purification:
-
Once the reaction is complete (or has ceased to progress), cool the mixture to room temperature.[13]
-
Dilute the mixture with an organic solvent like ethyl acetate and wash with water and then brine to remove the inorganic salts.[13]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[13]
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.[13]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A general experimental workflow for the Suzuki coupling reaction.
Caption: A decision tree for troubleshooting low-yielding Suzuki reactions.
References
- 1. reddit.com [reddit.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: 4-Bromo-2-fluoroanisole Grignard Reaction
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the Grignard reaction of 4-Bromo-2-fluoroanisole.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the Grignard reaction of this compound?
A1: The primary side products encountered are typically the result of homo-coupling (Wurtz-type reaction) and quenching of the Grignard reagent.
-
2,2'-Difluoro-5,5'-dimethoxybiphenyl: This is a homo-coupling product formed from the reaction of the Grignard reagent with unreacted this compound.[1][2][3] This side reaction is often favored at higher concentrations of the aryl halide and elevated temperatures.[4][5]
-
2-Fluoroanisole: This is formed when the Grignard reagent is quenched by a proton source, such as trace amounts of water or acidic protons from other reagents.[1][2] Grignard reagents are potent bases and will readily react with any available protic source.[1][2]
-
Unreacted Starting Material: Incomplete reaction can lead to the presence of this compound in the final product mixture.[1]
Q2: My Grignard reaction with this compound is not initiating. What are the likely causes and how can I fix it?
A2: Failure to initiate is a common issue in Grignard reactions and is almost always due to an inactive magnesium surface or the presence of inhibitors.
-
Inactive Magnesium Surface: Magnesium turnings are often coated with a passivating layer of magnesium oxide, which prevents the reaction from starting.[1]
-
Solution: Activate the magnesium surface. This can be achieved by adding a small crystal of iodine (the disappearance of the purple color indicates activation), a few drops of 1,2-dibromoethane, or by mechanically crushing the magnesium turnings under an inert atmosphere to expose a fresh surface.[2][4][5]
-
-
Presence of Water: Grignard reagents are highly sensitive to moisture. Even trace amounts of water in the glassware or solvent will prevent the reaction from starting.[2][6]
-
Poor Quality Reagents: The quality of both the magnesium and the this compound is crucial.
-
Solution: Use high-purity, shiny magnesium turnings.[6] Ensure the this compound is free from acidic impurities and water.
-
Q3: The yield of my desired product is consistently low. What factors could be contributing to this?
A3: Low yields are often a result of side reactions or incomplete formation of the Grignard reagent.
-
Wurtz Coupling: As mentioned, the reaction of the formed Grignard reagent with the starting halide to form a biphenyl compound is a major cause of reduced yield.[2][3]
-
Quenching: The presence of any protic source, including atmospheric moisture, will destroy the Grignard reagent and lower the yield.[2]
-
Incomplete Reaction: If not all the magnesium is consumed, or if the reaction is stopped prematurely, the yield will be lower.
-
Solution: Allow sufficient reaction time after the addition of the aryl halide is complete, typically stirring for an additional 1-2 hours.[5]
-
Data Presentation
The following table summarizes representative yields for the Grignard reaction of this compound under standard and optimized conditions. These values are illustrative and can vary based on specific experimental parameters.
| Product/Side Product | Standard Conditions (Refluxing THF) | Optimized Conditions (Slow Addition, Room Temp) |
| Desired Grignard Reagent | 60-75% | 85-95% |
| 2,2'-Difluoro-5,5'-dimethoxybiphenyl | 15-25% | 5-10% |
| 2-Fluoroanisole | 5-10% | <5% |
| Unreacted this compound | <5% | <2% |
Experimental Protocols
Protocol for the Preparation of (2-Fluoro-4-methoxyphenyl)magnesium bromide
This protocol is designed to maximize the yield of the Grignard reagent while minimizing side product formation.
Materials:
-
This compound
-
Magnesium turnings
-
Iodine (one small crystal)
-
Anhydrous Tetrahydrofuran (THF)
-
Three-necked round-bottom flask
-
Reflux condenser with a drying tube
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Apparatus Setup:
-
Flame-dry or oven-dry all glassware and allow it to cool in a desiccator or under a stream of inert gas.
-
Assemble the three-necked flask with a magnetic stir bar, reflux condenser, and an addition funnel. Ensure all joints are well-sealed.
-
Flush the entire system with inert gas for 10-15 minutes to remove air and moisture.[7]
-
-
Magnesium Activation:
-
Place magnesium turnings (1.2 equivalents) into the reaction flask.
-
Add a single crystal of iodine.[2]
-
Gently warm the flask with a heat gun under a slow stream of inert gas until the iodine sublimes and its violet vapor is visible, coating the magnesium.[4] Allow the flask to cool to room temperature.
-
-
Reaction Initiation:
-
Add a small amount of anhydrous THF to the flask, just enough to cover the magnesium turnings.
-
In the addition funnel, prepare a solution of this compound (1.0 equivalent) in the remaining anhydrous THF.
-
Add a small aliquot (~5-10%) of the this compound solution to the stirred magnesium suspension.
-
Observe for signs of reaction initiation, such as the disappearance of the iodine color, the solution becoming cloudy, and gentle bubbling or reflux.[5] If the reaction does not start, gentle warming may be necessary.
-
-
Grignard Reagent Formation:
-
Once the reaction has initiated, add the remaining this compound solution dropwise from the addition funnel at a rate that maintains a gentle reflux.[4][5]
-
If the reaction becomes too vigorous, moderate it with a cool water bath.
-
After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure the complete consumption of magnesium.[5]
-
-
Usage:
-
The resulting grayish, cloudy solution is the Grignard reagent, (2-Fluoro-4-methoxyphenyl)magnesium bromide. It should be used immediately in the subsequent reaction step.
-
Visualizations
Caption: Reaction pathway for the Grignard formation of this compound.
Caption: Troubleshooting workflow for the this compound Grignard reaction.
References
Technical Support Center: Purification of 4-Bromo-2-fluoroanisole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 4-Bromo-2-fluoroanisole from a reaction mixture.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My crude this compound is a dark color after synthesis. What are the likely impurities?
A1: A dark coloration in the crude product typically indicates the presence of residual bromine or other colored byproducts from the bromination reaction. Common impurities can include unreacted 2-fluoroanisole, regioisomers (like 2-bromo-4-fluoroanisole), and poly-brominated species.
Q2: During the aqueous workup, I'm observing a persistent emulsion. How can I resolve this?
A2: Emulsion formation is a common issue during the extraction of halogenated compounds. To break the emulsion, try the following:
-
Add a small amount of saturated sodium chloride solution (brine) and gently swirl the separatory funnel.
-
Allow the mixture to stand for a longer period.
-
If the emulsion persists, filtering the mixture through a pad of Celite or glass wool can be effective.
Q3: My final product shows a low boiling point during distillation. What could be the cause?
A3: A lower than expected boiling point often suggests the presence of residual volatile solvents (e.g., chloroform, dichloromethane) used during the reaction or extraction.[1] Ensure the solvent is thoroughly removed by rotary evaporation before proceeding to high-vacuum distillation. The presence of unreacted 2-fluoroanisole, which has a lower boiling point than the product, could also be a contributing factor.
Q4: After distillation, my product purity is still below 98%. What other purification methods can I use?
A4: If distillation does not yield the desired purity, column chromatography is a highly effective alternative. A silica gel column with a non-polar eluent system, such as a gradient of ethyl acetate in hexanes, can separate this compound from closely related isomers and other non-polar impurities.
Q5: Can this compound be purified by recrystallization?
A5: this compound is a liquid at room temperature with a melting point of 16°C.[2] Therefore, standard recrystallization is not a suitable primary purification method. However, for certain applications requiring extremely high purity, fractional freezing could be explored.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 2357-52-0 | [3] |
| Molecular Formula | C7H6BrFO | [3][4] |
| Molecular Weight | 205.02 g/mol | [4][5] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Boiling Point | 84 °C at 7 mmHg, 95-96 °C at 12 mmHg, 98-100 °C at 14 mmHg | [1][5][6] |
| Density | 1.59 g/mL at 25 °C | [5] |
| Refractive Index | n20/D 1.545 | [5] |
| Melting Point | 16 °C | [2] |
Table 2: Summary of Purification Parameters
| Purification Method | Key Parameters | Expected Purity | Reference(s) |
| Fractional Distillation | 95°-96° C / 12 mmHg or 98°-100° C / 14 mmHg | >95% | [1][6] |
| Column Chromatography | Stationary Phase: Silica GelMobile Phase: Hexanes/Ethyl Acetate gradient | >98% | General Technique |
Experimental Protocols
Protocol 1: Standard Aqueous Workup
This protocol is designed to remove inorganic salts, acidic and basic impurities from the crude reaction mixture.
-
Transfer: Transfer the cooled reaction mixture to a separatory funnel.
-
Quenching: If residual bromine is present (indicated by a reddish-brown color), add a saturated aqueous solution of sodium hydrogen sulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) dropwise with swirling until the color dissipates.[1]
-
Base Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acids.[1]
-
Water Wash: Perform a final wash with deionized water.[1][6]
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to aid in breaking any emulsions and to remove bulk water.
-
Drying: Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[1][6]
-
Filtration & Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 2: Purification by Fractional Vacuum Distillation
This method is effective for separating this compound from less volatile impurities.
-
Apparatus Setup: Assemble a fractional distillation apparatus suitable for vacuum operation. Ensure all glassware joints are properly sealed with vacuum grease.
-
Crude Product Addition: Add the crude this compound to the distillation flask along with a magnetic stir bar or boiling chips.
-
Vacuum Application: Gradually apply vacuum to the system, aiming for a pressure of 12-14 mmHg.[1][6]
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect any low-boiling point fractions (likely residual solvent or starting material) first. Then, collect the main fraction of this compound at approximately 95-100 °C.[1][6]
-
Completion: Stop the distillation when the temperature begins to rise again or when only a small amount of residue remains in the distillation flask.
Visualizations
References
Technical Support Center: 4-Bromo-2-fluoroanisole Synthesis
Welcome to the technical support center for the synthesis of 4-Bromo-2-fluoroanisole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to this important synthetic intermediate.[1][2]
Troubleshooting Guide
This guide addresses specific problems you may encounter during the synthesis and purification of this compound.
Question: My final product is a brownish or reddish oil, not the expected colorless to pale yellow liquid. What causes this discoloration and how can I fix it?
Answer: This discoloration is typically due to residual bromine from the bromination step. While a standard aqueous workup should remove most of it, trace amounts can persist.
-
Immediate Solution: During the workup, ensure you wash the organic layer thoroughly with an aqueous solution of a reducing agent like sodium hydrogen sulfite (or sodium thiosulfate) until the organic phase is no longer colored. Follow this with a sodium bicarbonate wash and a final water wash.[3]
-
Post-Purification: If the color persists after distillation, it might indicate thermal decomposition. Ensure your distillation is performed under a suitable reduced pressure to keep the boiling temperature down. The boiling point is approximately 95-96°C at 12 mmHg[3] or 84°C at 7 mmHg.[4]
Question: My yield is significantly lower than expected. What are the potential causes?
Answer: Low yields can stem from several factors throughout the experimental process:
-
Incomplete Reaction: The bromination of 2-fluoroanisole may not have gone to completion. Monitor the reaction progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to ensure all the starting material is consumed.
-
Loss During Workup: Emulsion formation during the aqueous washes can lead to significant loss of product. To break emulsions, you can add brine (a saturated NaCl solution) or allow the mixture to stand for a longer period.
-
Sub-optimal Bromination Conditions: The reaction temperature and time are critical. Bromine is typically added at a low temperature (0-10°C), followed by stirring and reflux to drive the reaction to completion.[3] Deviating from the optimal temperature can lead to side reactions or incomplete conversion.
-
Purification Losses: Product can be lost during distillation if the apparatus is not set up correctly or if fractions are cut too broadly.
Question: My analytical results (GC/MS or NMR) show the presence of significant impurities. How do I identify and remove them?
Answer: The most common impurities are unreacted starting material, isomeric byproducts, and di-brominated species.
-
Unreacted 2-fluoroanisole: This impurity has a lower boiling point than the product. Careful fractional distillation under reduced pressure is usually effective for its removal.[3]
-
Isomeric Impurities (e.g., 2-Bromo-4-fluoroanisole): The formation of isomers depends on the regioselectivity of the bromination reaction.[5] These isomers often have very similar boiling points, making separation by distillation difficult. If high isomeric purity is required, column chromatography is the most effective purification method.
-
Di-brominated Byproducts: Over-bromination can lead to di-brominated products. These have a significantly higher boiling point than the desired mono-brominated product. They will typically remain in the distillation flask after the this compound has been collected.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common laboratory synthesis involves the direct electrophilic bromination of 2-fluoroanisole using liquid bromine in a solvent like chloroform.[3] The reaction is typically initiated at a low temperature and then refluxed for several hours.[3]
Q2: How can I purify the crude product after the reaction workup?
A2: The standard and most effective method for purifying the crude product on a laboratory scale is distillation under reduced pressure.[3] This method efficiently removes lower-boiling impurities like the starting material and higher-boiling impurities such as di-brominated byproducts. For very high purity requirements or to remove isomers, column chromatography may be necessary.[6][7]
Q3: What analytical techniques are best for assessing the purity of my final product?
A3: Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is an excellent method for determining the purity and identifying volatile impurities.[8] High-Performance Liquid Chromatography (HPLC) can also be used.[8][9] For structural confirmation and to check for non-volatile impurities, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is indispensable.
Q4: What are the typical purity levels I can expect?
A4: Purity can vary based on the reaction conditions and purification method. A crude product might contain the desired product along with starting material and other byproducts. After purification by distillation, a purity of >98% is commonly achieved.[10]
Data Presentation
The following table summarizes typical purity levels of a this compound synthesis before and after purification by vacuum distillation.
| Compound | Typical % in Crude Product | Typical % After Vacuum Distillation | Analysis Method |
| 2-fluoroanisole (Starting Material) | 2 - 5% | < 0.1% | GC |
| This compound | 90 - 95% | > 98.0% | GC[10] |
| Isomeric Byproducts | 1 - 3% | 1 - 2% | GC |
| Di-brominated Byproducts | < 1% | < 0.1% | GC |
Experimental Protocols
Protocol 1: Aqueous Workup of Crude Product
This protocol is performed after the bromination reaction is complete.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic solution with an aqueous solution of sodium hydrogen sulfite (5-10% w/v). Shake well and discard the aqueous layer. Repeat this wash until the organic layer is colorless.[3]
-
Wash the organic solution with an aqueous solution of sodium bicarbonate (5% w/v) to neutralize any remaining acid.[3]
-
Wash the organic solution with water, followed by a wash with brine to aid in phase separation.[3]
-
Dry the organic layer over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.[3]
-
Filter off the drying agent and evaporate the solvent under reduced pressure to yield the crude product.
Protocol 2: Purification by Vacuum Distillation
-
Set up a fractional distillation apparatus for vacuum distillation. Ensure all glassware joints are properly sealed.
-
Place the crude this compound in the distillation flask with a magnetic stir bar.
-
Slowly apply vacuum to the system.
-
Begin heating the distillation flask gently using an oil bath.
-
Collect and discard any initial low-boiling fractions, which may contain residual solvent or unreacted 2-fluoroanisole.
-
Collect the main fraction at the expected boiling point and pressure (e.g., 95-96°C at 12 mmHg).[3]
-
Stop the distillation once the temperature begins to rise significantly or drop, or when only a small amount of dark, high-boiling residue remains.
Protocol 3: Purity Analysis by Gas Chromatography (GC)
This is a general method for assessing purity.
-
Sample Preparation: Prepare a dilute solution of the this compound sample (approx. 1 mg/mL) in a suitable volatile solvent like hexane or dichloromethane.[8]
-
Instrumentation: Use a gas chromatograph equipped with a flame ionization detector (FID) and a non-polar or medium-polarity capillary column (e.g., DB-5 or equivalent).[8]
-
Typical GC Conditions:
-
Analysis: Inject the sample and integrate the peaks. The purity is determined by the area percent of the main product peak relative to all other peaks.
Visualizations
References
- 1. Page loading... [wap.guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. prepchem.com [prepchem.com]
- 4. 4-溴-2-氟苯甲醚 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Contributions of BrCl, Br2, BrOCl, Br2O, and HOBr to regiospecific bromination rates of anisole and bromoanisoles in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN104230675A - Preparation method of 4-bromoanisole - Google Patents [patents.google.com]
- 7. Preparation method of 4-bromoanisole - Eureka | Patsnap [eureka.patsnap.com]
- 8. benchchem.com [benchchem.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. This compound | 2357-52-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Technical Support Center: Cross-Coupling Reactions of 4-Bromo-2-fluoroanisole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing cross-coupling reactions involving 4-Bromo-2-fluoroanisole and minimizing the formation of homocoupling byproducts.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of cross-coupling reactions, and why is it a significant issue with this compound?
A1: Homocoupling is a common side reaction where two molecules of the same coupling partner react to form a symmetrical dimer. In the case of this compound, this can involve the formation of a biphenyl derivative from two molecules of the aryl halide or, more commonly, the dimerization of the organometallic coupling partner (e.g., boronic acid in Suzuki coupling). This side reaction is problematic because it consumes the starting materials, reduces the yield of the desired cross-coupled product, and the resulting byproduct can be difficult to separate during purification due to structural similarities with the target molecule.
Q2: What are the primary drivers of homocoupling in palladium-catalyzed cross-coupling reactions?
A2: The two main causes of homocoupling are the presence of dissolved oxygen and the use of a Palladium(II) precatalyst. Oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species, which can then promote the homocoupling of the organometallic reagent. Similarly, using a Pd(II) salt like Pd(OAc)₂ as a precatalyst can lead to homocoupling as the Pd(II) is reduced to the active Pd(0) state by the organometallic reagent.
Q3: How does the electronic nature of this compound influence its reactivity and the propensity for homocoupling?
A3: this compound is an electron-rich aryl bromide due to the methoxy group, which can make the oxidative addition step of the catalytic cycle slower compared to electron-poor aryl halides. This can increase the lifetime of the active catalyst in solution, providing more opportunity for side reactions like homocoupling of the coupling partner. The fluorine atom has a modest influence but adds to the complexity of the substrate's electronic and steric profile.
Q4: Can the choice of palladium catalyst influence the extent of homocoupling?
A4: Absolutely. Using a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, is generally preferred over Pd(II) sources like Pd(OAc)₂ or PdCl₂. Pd(0) catalysts can directly enter the catalytic cycle without needing an initial reduction step that can be mediated by the homocoupling of the organometallic reagent. Pre-formed palladium catalysts with bulky, electron-rich phosphine ligands are often highly effective at promoting the desired cross-coupling over homocoupling.
Q5: Are there any specific classes of ligands that are particularly effective at suppressing homocoupling for substrates like this compound?
A5: Yes, bulky, electron-rich phosphine ligands are highly recommended. Ligands such as those developed by Buchwald (e.g., SPhos, XPhos) and N-heterocyclic carbenes (NHCs) are very effective. Their steric bulk can physically hinder the formation of intermediates that lead to homocoupling, while their electron-donating properties can accelerate the rate-limiting oxidative addition and the final reductive elimination steps of the desired cross-coupling reaction.
Troubleshooting Guides
Issue: Significant Formation of Homocoupling Byproduct in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. However, the homocoupling of the boronic acid partner is a common side reaction. The following table provides guidance on how to minimize this unwanted reaction.
| Parameter | Recommendation | Rationale |
| Palladium Source | Use a Pd(0) precatalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) or a pre-formed catalyst with a bulky ligand. | Avoids the initial reduction of a Pd(II) source by the boronic acid, which generates the homocoupled byproduct. |
| Ligand | Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos). | Promotes oxidative addition and reductive elimination, outcompeting the homocoupling pathway. |
| Base | Use a weaker inorganic base like K₃PO₄ or Cs₂CO₃. | Stronger bases can sometimes accelerate boronic acid decomposition and homocoupling. |
| Solvent | Ensure rigorous degassing of the solvent (e.g., by sparging with an inert gas or freeze-pump-thaw cycles). | Removes dissolved oxygen, a key promoter of homocoupling.[1] |
| Temperature | Run the reaction at the lowest temperature that provides a reasonable reaction rate. | Higher temperatures can disproportionately increase the rate of side reactions. |
| Reagent Addition | Add the boronic acid solution slowly to the reaction mixture. | Keeps the instantaneous concentration of the boronic acid low, disfavoring the bimolecular homocoupling reaction. |
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield of Cross-Coupled Product (%) | Reference |
| Pd-bpydc-Nd | NaOH | H₂O/Toluene | 30 | High | [2] |
| Pd/Fe₃O₄/Charcoal | K₂CO₃ | H₂O/Ethanol | 80 | >99 | [3] |
| Pd@[Ni(H₂BDP-SO₃)₂] | K₂CO₃ | Methanol | 60 | 97-99 | [4] |
Issue: Low Yield and/or Formation of Side Products in Heck Coupling
The Heck reaction couples the aryl halide with an alkene. For substrates like this compound, careful optimization is needed to achieve high yields and selectivity.
| Parameter | Recommendation | Rationale |
| Ligand | Use bulky phosphine ligands or N-heterocyclic carbenes (NHCs). | Stabilizes the active palladium species and promotes the desired catalytic cycle. |
| Base | Screen inorganic bases like Cs₂CO₃, K₂CO₃, or organic bases like triethylamine. | The choice of base can significantly impact the reaction rate and selectivity. |
| Solvent | Aprotic polar solvents like DMF or DMAc are often effective. | The solvent can influence the solubility of the base and the stability of the catalytic intermediates. |
| Temperature | Optimize the reaction temperature; typically between 100-140 °C. | A balance needs to be struck between achieving a good reaction rate and minimizing catalyst decomposition. |
| Ligand | Base | Solvent | Temperature (°C) | Yield of Cross-Coupled Product (%) |
| HUGPHOS-2 | Cs₂CO₃ | DMF | 110 | 46.5 |
| WIDEPHOS | Cs₂CO₃ | DMF | 130 | 20.7 |
Issue: Glaser Coupling (Alkyne Homocoupling) in Sonogashira Coupling
The Sonogashira reaction is prone to the homocoupling of the terminal alkyne, known as Glaser coupling, especially in the presence of the copper co-catalyst and oxygen.
| Parameter | Recommendation | Rationale |
| Atmosphere | Maintain a strictly inert atmosphere (e.g., Argon or Nitrogen). | Oxygen promotes the oxidative homocoupling of the copper acetylide intermediate. |
| Copper Co-catalyst | Use a minimal amount of CuI or consider a copper-free protocol. | While copper accelerates the desired reaction, it is also a key component in the Glaser coupling pathway. |
| Base | An amine base like triethylamine or diisopropylamine is typically used. | The base is crucial for the deprotonation of the terminal alkyne. |
| Solvent | Anhydrous solvents like THF or DMF are commonly employed. | Water can sometimes interfere with the reaction. |
| Catalyst System | Base | Solvent | Temperature (°C) | Yield of Cross-Coupled Product (%) | Reference |
| Pd(OAc)₂ | Dabco | DMF | 100 | Good to Excellent | [5] |
| Magnetic Janus Catalyst | Et₃N | H₂O | 100 | 96 | [6] |
Issue: Poor Conversion in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination forms a C-N bond. For electron-rich aryl halides like this compound, achieving high conversion can be challenging.
| Parameter | Recommendation | Rationale |
| Ligand | Use bulky, electron-rich phosphine ligands (e.g., XPhos, t-BuXPhos). | These ligands are highly effective for coupling electron-rich aryl halides and sterically hindered amines.[7] |
| Base | A strong, non-nucleophilic base like NaOtBu or LHMDS is often required. | A strong base is necessary to deprotonate the amine and facilitate the catalytic cycle. |
| Solvent | Anhydrous, aprotic solvents like toluene or dioxane are preferred. | The solvent choice can impact the solubility of the reagents and the stability of the catalyst.[7] |
| Palladium Precatalyst | Use a pre-formed catalyst or a combination of a Pd(0) source and the desired ligand. | Ensures the efficient generation of the active catalytic species. |
| Palladium Source / Ligand | Base | Solvent | Temperature (°C) | Conversion (%) |
| Pd(η³-1-PhC₃H₄)(η⁵-C₅H₅) / PtBu₃ | NaOtBu | Dioxane | 80 | ~100 (in < 30 min) |
| Pd₂(dba)₃ / XPhos | NaOtBu | Dioxane | 80 | ~100 (in < 30 min) |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired boronic acid (1.2 equiv.), a palladium precatalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 15-20 minutes.
-
Solvent Addition: Add a degassed solvent (e.g., a mixture of dioxane and water, 4:1) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
General Protocol for Heck Coupling
-
Reaction Setup: To a dry Schlenk tube, add this compound (1.0 equiv.), the alkene (1.2 equiv.), a palladium source (e.g., Pd(OAc)₂, 1-2 mol%), a ligand (e.g., P(o-tolyl)₃, 2-4 mol%), and a base (e.g., Cs₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the tube and purge with an inert gas.
-
Solvent Addition: Add a degassed, anhydrous solvent (e.g., DMF).
-
Reaction: Heat the mixture to 110-130 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Work-up: Cool the reaction, dilute with water, and extract with an organic solvent. Wash the combined organic layers with brine.
-
Purification: Dry the organic phase, concentrate, and purify by chromatography.
General Protocol for Sonogashira Coupling
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 equiv.), the terminal alkyne (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and a copper co-catalyst (e.g., CuI, 1-2 mol%).
-
Inert Atmosphere: Purge the flask with an inert gas.
-
Solvent and Base Addition: Add an anhydrous solvent (e.g., THF) and an amine base (e.g., triethylamine, 3.0 equiv.).
-
Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until completion.
-
Work-up: Dilute the reaction mixture with an organic solvent and wash with saturated aqueous NH₄Cl solution and brine.
-
Purification: Dry the organic layer, remove the solvent in vacuo, and purify the residue by column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox, charge an oven-dried Schlenk tube with a palladium precatalyst (e.g., a G3-precatalyst, 1-2 mol%), a ligand (if not using a pre-formed catalyst), and a base (e.g., NaOtBu, 1.4 equiv.). Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene).
-
Reaction: Seal the tube and heat the mixture to 80-110 °C with stirring.
-
Work-up: After cooling, quench the reaction with water, and extract with an organic solvent.
-
Purification: Wash the organic layer, dry, concentrate, and purify the product by chromatography.
Visualizations
Caption: A troubleshooting workflow for addressing high levels of homocoupling.
Caption: A generalized workflow for performing cross-coupling reactions.
Caption: Catalytic cycles of the desired cross-coupling versus the undesired homocoupling.
References
- 1. Palladium-Catalyzed Cross-Coupling Reactions of in Situ Generated Allylindium Reagents with Aryl Halides [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting failed Grignard formation with 4-Bromo-2-fluoroanisole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing difficulties with Grignard reagent formation, specifically using 4-bromo-2-fluoroanisole.
Troubleshooting Failed Grignard Formation with this compound
The formation of a Grignard reagent is highly sensitive to experimental conditions. The following guide addresses common issues encountered during the synthesis of 2-fluoro-4-methoxyphenylmagnesium bromide from this compound.
Problem: The Grignard reaction does not initiate.
This is one of the most frequent challenges in Grignard synthesis. Initiation is indicated by a gentle refluxing of the solvent, a change in the appearance of the magnesium surface, and the disappearance of the iodine color if used as an activator.[1][2]
| Potential Cause | Recommended Solution |
| Wet Glassware or Reagents | All glassware must be rigorously dried, either by flame-drying under vacuum or oven-drying at >120°C for several hours and cooled under an inert atmosphere (e.g., nitrogen or argon). Solvents like THF or diethyl ether must be anhydrous.[3] |
| Inactive Magnesium Surface | The magnesium surface is often coated with a passivating layer of magnesium oxide. This layer can be removed by various activation methods.[1] |
| Low Reactivity of Aryl Halide | The presence of an electron-donating methoxy group and an electron-withdrawing fluorine atom can influence the reactivity of this compound. |
| Incorrect Solvent | While diethyl ether is a common solvent for Grignard reactions, tetrahydrofuran (THF) is often preferred for aryl halides due to its higher boiling point and better solvating properties for the Grignard reagent.[3] |
Detailed Protocols for Magnesium Activation:
-
Iodine Activation: Add a small crystal of iodine to the flask containing the magnesium turnings. The disappearance of the purple or brown color of iodine is a good indicator that the reaction has initiated.[1]
-
1,2-Dibromoethane (DBE) Activation: Add a few drops of DBE to the magnesium suspension in the solvent. The observation of gas evolution (ethylene) indicates the activation of the magnesium surface.[1]
-
Mechanical Activation: In a dry, inert atmosphere, gently crush the magnesium turnings with a glass rod to expose a fresh, unoxidized surface.[4]
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the Grignard formation with this compound?
While diethyl ether can be used, anhydrous tetrahydrofuran (THF) is generally the preferred solvent for the formation of aryl Grignard reagents. THF has a higher boiling point, which allows for a wider range of reaction temperatures, and it is a better solvent for the resulting Grignard reagent, which can help to prevent precipitation and improve reaction rates.[3]
Q2: How can I be sure my glassware and reagents are sufficiently dry?
All glassware should be oven-dried at a minimum of 120°C for several hours and assembled while hot under a stream of dry inert gas (nitrogen or argon). Anhydrous solvents should be obtained from a commercial supplier and used without exposure to the atmosphere. It is good practice to use a syringe or cannula for liquid transfers.
Q3: What are the potential side reactions, and how can I minimize them?
The most common side reaction is the Wurtz coupling, where the Grignard reagent reacts with the starting aryl bromide to form a biaryl byproduct. This can be minimized by the slow, dropwise addition of the this compound solution to the activated magnesium. Maintaining a dilute concentration of the aryl bromide in the reaction mixture is key.
Q4: The reaction starts but then stops. What should I do?
This can happen if the concentration of the Grignard reagent becomes too high and it precipitates from the solution, coating the magnesium surface. Adding more anhydrous solvent can help to redissolve the Grignard reagent and restart the reaction. Gentle warming of the reaction mixture can also be beneficial.
Q5: My reaction mixture has turned dark brown/black. Is this normal?
A color change to a cloudy gray or brown is typical for a Grignard reaction. However, a very dark or black color may indicate decomposition or the formation of finely divided metal byproducts, which could be a result of impurities or overheating.
Experimental Protocols
Protocol 1: Grignard Reagent Formation from this compound
This protocol is adapted from procedures for structurally similar compounds.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (crystal) or 1,2-dibromoethane
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Ensure all glassware is thoroughly dried.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a single crystal of iodine or a few drops of 1,2-dibromoethane. Gently warm the flask with a heat gun under a flow of inert gas until the iodine sublimes and coats the magnesium or until gas evolution from the DBE is observed.[1]
-
Initiation: Add a small portion of a solution of this compound (1 equivalent) in anhydrous THF via the dropping funnel. The reaction should initiate, as evidenced by a gentle reflux and a change in the appearance of the reaction mixture.
-
Addition: Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete consumption of the magnesium. The resulting gray-brown solution is the Grignard reagent, 2-fluoro-4-methoxyphenylmagnesium bromide.
Data Presentation
Table 1: Comparison of Activation Methods for Grignard Reagent Formation
| Activation Method | Description | Key Indicators of Success |
| Iodine | A small crystal of iodine is added to the magnesium. | Disappearance of the purple/brown iodine color.[1] |
| 1,2-Dibromoethane (DBE) | A few drops of DBE are added to the magnesium suspension. | Evolution of ethylene gas (bubbling).[1] |
| Mechanical Grinding | Crushing the magnesium turnings with a glass rod. | Visual exposure of a fresh, shiny metal surface.[4] |
| Rieke Magnesium | Use of highly reactive, finely divided magnesium. | Often allows for reaction at lower temperatures. |
Visualizations
Caption: Troubleshooting workflow for failed Grignard reaction initiation.
References
Technical Support Center: Suzuki Coupling of 4-Bromo-2-fluoroanisole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki-Miyaura cross-coupling reaction of 4-Bromo-2-fluoroanisole.
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in the Suzuki reaction of this compound?
A1: The base is a critical component in the Suzuki-Miyaura catalytic cycle. Its primary function is to activate the boronic acid partner, which facilitates the crucial transmetalation step. In this step, the organic group from the boron atom is transferred to the palladium catalyst. The choice of base can significantly influence the reaction rate, yield, and the prevalence of side reactions.[1][2][3]
There are two generally accepted pathways for this activation:
-
Boronate Pathway: The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex, which then reacts with the palladium(II) halide complex.
-
Hydroxide Pathway: The base reacts with the palladium(II) halide complex to form a palladium(II) hydroxide complex. This complex then reacts with the neutral boronic acid.[2]
The operative pathway can depend on the specific base, solvent, and substrates used. Weaker bases like carbonates and phosphates are commonly employed in many Suzuki-Miyaura reactions.[2]
Q2: Which base should I choose for the Suzuki coupling of this compound?
A2: The optimal base is substrate-dependent. For this compound, a screening of different bases is recommended. Based on studies of similar aryl bromides, a general trend in effectiveness can be predicted. Stronger, non-nucleophilic inorganic bases often provide better yields.
Q3: My reaction yield is low. What are the common causes and how can I troubleshoot it?
A3: Low yields in the Suzuki coupling of this compound can stem from several factors. A systematic approach to troubleshooting is recommended. Common issues include inefficient catalyst activation, side reactions, or suboptimal reaction conditions. Refer to the troubleshooting guide below for a detailed workflow.[4][5][6]
Q4: I am observing significant amounts of side products. What are they and how can I minimize them?
A4: Common side reactions in Suzuki couplings include:
-
Protodeboronation: This is the hydrolysis of the boronic acid to the corresponding arene (in this case, the arene from your boronic acid). This can be a significant issue with electron-deficient boronic acids and under harsh basic conditions. To minimize this, you can try using a milder base or switching to a more stable boronic ester (e.g., a pinacol ester).[4][7]
-
Homocoupling: This is the coupling of two molecules of the boronic acid or two molecules of the this compound. Homocoupling of the boronic acid is often promoted by the presence of oxygen. Ensure your reaction is performed under a strictly inert atmosphere.[8][9]
-
Dehalogenation: The this compound can be reduced to 2-fluoroanisole. This can occur if the catalytic cycle is stalled after the oxidative addition step.[7]
Troubleshooting Guide
Low Yield or No Reaction
A common issue encountered is a low yield of the desired coupled product. The following guide provides a step-by-step approach to troubleshoot this problem.
Caption: Troubleshooting workflow for low yield in the Suzuki reaction.
Data Presentation: Comparative Performance of Bases
While specific data for this compound is limited in the literature, the following table summarizes the typical performance of various bases in the Suzuki coupling of similar bromo-substituted aromatic compounds. This can serve as a starting point for base screening.
| Entry | Base | Common Substrates | Typical Yield (%) | Notes |
| 1 | K₃PO₄ | Aryl bromides, nitrogen-containing heterocycles | 90-99% | A strong, non-nucleophilic base, often effective for challenging substrates.[2][10] |
| 2 | Cs₂CO₃ | Aryl bromides, sterically hindered substrates | 90-99% | Often provides superior results due to its high solubility and the "cesium effect".[2][11] |
| 3 | K₂CO₃ | Aryl bromides, aryl chlorides | 80-95% | A common and effective carbonate base.[2][12][13] |
| 4 | Na₂CO₃ | Aryl bromides, aryl chlorides | 85-98% | A widely used, cost-effective, and efficient base for a broad range of substrates.[2][12][13] |
| 5 | NaOH / KOH | Aryl bromides | 70-90% | Strong bases, but their high basicity can sometimes lead to side reactions.[2] |
| 6 | KF | Aryl bromides | Moderate to high | Fluoride ions are believed to play a unique role in activating the boronic acid.[3] |
Experimental Protocols
General Protocol for Base Screening in the Suzuki Coupling of this compound
This protocol provides a general procedure for screening different bases to find the optimal conditions for your reaction.
Caption: General experimental workflow for the Suzuki coupling reaction.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, 2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, 5 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for work-up and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a dry reaction flask, add this compound, the arylboronic acid, the palladium catalyst, and the selected base.
-
Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.[4]
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]
-
Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then brine.[10]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. ikm.org.my [ikm.org.my]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Efficient Coupling of 4-Bromo-2-fluoroanisole
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the efficient catalytic coupling of 4-Bromo-2-fluoroanisole. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: Which type of coupling reaction is most suitable for this compound?
A1: The choice of coupling reaction—Suzuki-Miyaura, Buchwald-Hartwig, or Heck—depends on the desired bond formation.
-
Suzuki-Miyaura Coupling: Ideal for forming C-C bonds with aryl, heteroaryl, or vinyl boronic acids/esters.
-
Buchwald-Hartwig Amination: The method of choice for constructing C-N bonds with a wide range of amines.
-
Heck Reaction: Suitable for forming C-C bonds with alkenes.
Q2: What are the most common challenges when coupling this compound?
A2: Due to the electron-donating nature of the methoxy group and the presence of the ortho-fluorine, researchers may encounter the following:
-
Slow Oxidative Addition: The electron-rich nature of the anisole ring can make the initial oxidative addition of the palladium catalyst to the C-Br bond sluggish.[1]
-
Steric Hindrance: The ortho-fluorine atom can present steric challenges, potentially affecting ligand coordination and the overall reaction rate.
-
Side Reactions: In Suzuki couplings, protodeboronation of the boronic acid can be a competing side reaction.[2] In Buchwald-Hartwig aminations, β-hydride elimination can occur with certain amines.[3]
Q3: How do I select the appropriate palladium catalyst and ligand?
A3: Catalyst selection is critical for success.
-
Palladium Source: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and pre-formed palladium complexes. Pre-catalysts can sometimes offer better results due to the cleaner formation of the active catalytic species.
-
Ligands: For electron-rich aryl bromides like this compound, bulky, electron-rich phosphine ligands are generally preferred to facilitate oxidative addition and reductive elimination.[4]
-
Suzuki Coupling: Buchwald-type ligands (e.g., XPhos, SPhos) or other bulky phosphines are often effective.
-
Buchwald-Hartwig Amination: Biarylphosphine ligands (e.g., BrettPhos, RuPhos) or chelating phosphines like BINAP and dppf are commonly used.[3][5]
-
Heck Reaction: Phosphine ligands or N-heterocyclic carbenes (NHCs) can be employed.
-
Q4: What is the role of the base in these coupling reactions?
A4: The base plays a crucial role in the catalytic cycle.
-
Suzuki Coupling: A base is required to activate the boronic acid for transmetalation. The choice of base can significantly impact the yield.[6] Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃.
-
Buchwald-Hartwig Amination: A strong, non-nucleophilic base is needed to deprotonate the amine. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are frequently used.
-
Heck Reaction: An inorganic or organic base is used to neutralize the HBr generated during the reaction. Triethylamine (Et₃N) or Cs₂CO₃ are common choices.
Troubleshooting Guides
Suzuki-Miyaura Coupling
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Conversion | 1. Inefficient oxidative addition. 2. Catalyst deactivation. 3. Poor quality of boronic acid. | 1. Use a more electron-rich and bulky ligand (e.g., XPhos, SPhos). 2. Ensure rigorous degassing of solvents and use of an inert atmosphere. 3. Use fresh, high-purity boronic acid or convert it to a more stable boronate ester (e.g., pinacol ester). |
| Homocoupling of Boronic Acid | Presence of oxygen or Pd(II) species at the start of the reaction. | 1. Thoroughly degas all solvents and reagents. 2. Use a Pd(0) source or a pre-catalyst that efficiently generates Pd(0).[2] |
| Protodeboronation | Presence of excess water or use of a harsh base. | 1. Use anhydrous solvents. 2. Screen different bases; sometimes a weaker base like KF can be effective. |
Buchwald-Hartwig Amination
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | 1. Steric hindrance from the ortho-fluorine and the amine. 2. Inappropriate ligand or base. 3. Catalyst inhibition. | 1. Use a bulkier biarylphosphine ligand (e.g., BrettPhos) to promote reductive elimination. 2. Screen different strong bases (e.g., NaOtBu, K₃PO₄, LHMDS). 3. Ensure the absence of coordinating impurities that could poison the catalyst. |
| Dehalogenation of Starting Material | The rate of β-hydride elimination is competitive with reductive elimination. | 1. Use a ligand that promotes faster reductive elimination (e.g., bulky biarylphosphines). 2. For primary amines, consider using an ammonia equivalent. |
| Incomplete Reaction with Hindered Amines | The steric bulk of the amine slows down the reaction. | 1. Increase reaction temperature and/or time. 2. Use a more active catalyst system, potentially with a higher catalyst loading. |
Heck Reaction
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield | 1. Poor catalyst activity. 2. Sub-optimal base or solvent. 3. Deactivation of the catalyst. | 1. Screen different palladium sources (e.g., Pd(OAc)₂, PdCl₂) and ligands (e.g., PPh₃, P(o-tol)₃, NHCs). 2. Optimize the base (e.g., Et₃N, Cs₂CO₃, K₂CO₃) and solvent (e.g., DMF, NMP, dioxane). 3. Ensure an inert atmosphere and use of high-purity reagents. |
| Formation of Isomeric Products | Lack of regioselectivity in the migratory insertion step. | 1. The choice of ligand can influence regioselectivity. Experiment with different phosphine or NHC ligands. |
| Catalyst Decomposition (Palladium Black) | High reaction temperatures or presence of impurities. | 1. Lower the reaction temperature if possible. 2. Ensure all reagents and solvents are pure and dry. |
Data Presentation
The following tables provide representative data for catalyst systems commonly used for the coupling of electron-rich aryl bromides, which can serve as a starting point for the optimization of this compound coupling reactions.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | >90 |
| 2 | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ (3) | Dioxane/H₂O | 80 | 16 | 85-95 |
| 3 | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | DMF/H₂O | 90 | 10 | 80-90 |
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | BrettPhos (4) | NaOtBu (1.2) | Toluene | 100 | 18 | >90 |
| 2 | Pd₂(dba)₃ (1) | BINAP (1.5) | Cs₂CO₃ (1.5) | Dioxane | 110 | 24 | 85-95 |
| 3 | PdCl₂(dppf) (3) | - | K₃PO₄ (2) | t-BuOH | 90 | 12 | 80-90 |
Table 3: Representative Conditions for Heck Reaction of Aryl Bromides
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | Et₃N (1.5) | DMF | 120 | 12 | >85 |
| 2 | PdCl₂ (2) | PPh₃ (4) | K₂CO₃ (2) | NMP | 130 | 18 | 80-90 |
| 3 | Pd₂(dba)₃ (0.5) | - | Cs₂CO₃ (2) | Dioxane | 100 | 24 | 75-85 |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound
-
Phenylboronic acid
-
Pd(OAc)₂
-
SPhos
-
K₃PO₄
-
Toluene
-
Deionized water
-
Standard laboratory glassware and inert atmosphere setup (Schlenk line or glovebox)
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
In a separate vial, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
-
Evacuate and backfill the Schlenk flask with argon or nitrogen three times.
-
Add degassed toluene (4 mL) and degassed deionized water (1 mL) to the flask via syringe.
-
Add the catalyst/ligand mixture to the reaction flask.
-
Heat the reaction mixture to 100 °C and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination of this compound with Morpholine
Materials:
-
This compound
-
Morpholine
-
Pd₂(dba)₃
-
BrettPhos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
Inside a glovebox, charge an oven-dried vial with Pd₂(dba)₃ (0.01 mmol, 1 mol%), BrettPhos (0.02 mmol, 2 mol%), and NaOtBu (1.2 mmol).
-
Add this compound (1.0 mmol) and anhydrous toluene (5 mL).
-
Finally, add morpholine (1.1 mmol) to the vial.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C and stir for 18-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate, and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 3: Heck Reaction of this compound with n-Butyl Acrylate
Materials:
-
This compound
-
n-Butyl acrylate
-
Pd(OAc)₂
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
To a sealed tube, add this compound (1.0 mmol), Pd(OAc)₂ (0.01 mmol, 1 mol%), and P(o-tol)₃ (0.02 mmol, 2 mol%).
-
Evacuate and backfill the tube with argon or nitrogen.
-
Add anhydrous DMF (5 mL), n-butyl acrylate (1.5 mmol), and Et₃N (1.5 mmol) via syringe.
-
Seal the tube and heat the reaction mixture to 120 °C for 12-18 hours.
-
Monitor the reaction by GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Catalyst selection workflow for this compound coupling.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Caption: Troubleshooting logic for Buchwald-Hartwig amination issues.
References
Technical Support Center: Large-Scale Synthesis of 4-Bromo-2-fluoroanisole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 4-Bromo-2-fluoroanisole (CAS 2357-52-0).
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route to this compound?
A1: The most prevalent method for the large-scale synthesis of this compound is the direct electrophilic bromination of 2-fluoroanisole. This approach is favored for its atom economy and relatively straightforward procedure. The reaction typically employs elemental bromine or N-bromosuccinimide (NBS) as the brominating agent in a suitable solvent.
Q2: What are the primary challenges encountered during the scale-up of this compound synthesis?
A2: Scaling up the synthesis of this compound presents several key challenges:
-
Regioselectivity: Controlling the position of bromination is crucial. The methoxy group is an ortho-, para-director, and while the para-position is sterically favored, the formation of the ortho-isomer (2-bromo-6-fluoroanisole) and other isomers can occur.
-
Impurity Profile: The formation of di-brominated byproducts and other impurities can complicate purification and affect the final product quality.
-
Reaction Control: Electrophilic bromination is an exothermic reaction. Proper heat management is critical on a large scale to prevent runaway reactions and ensure consistent product quality.
-
Handling of Hazardous Materials: Bromine is a highly corrosive and toxic substance requiring specialized handling procedures and equipment.
-
Purification: Isolating the pure this compound from the reaction mixture, especially from its isomers, can be challenging at an industrial scale.
Q3: What is the expected yield and purity for the large-scale synthesis of this compound?
A3: With an optimized process, the yield for the bromination of 2-fluoroanisole to this compound can be high, often exceeding 90%. Commercially available this compound typically has a purity of greater than 98%, as determined by Gas Chromatography (GC).[1]
Q4: What analytical methods are recommended for monitoring the reaction and assessing the purity of the final product?
A4: Gas Chromatography (GC) is a widely used technique for both in-process monitoring and final purity assessment of this compound and its isomers.[2] High-Performance Liquid Chromatography (HPLC) can also be employed, particularly for analyzing non-volatile impurities.[2][3] Spectroscopic methods such as NMR and IR are useful for structural confirmation.[4]
Troubleshooting Guide
Low Yield or Incomplete Conversion
Q: My large-scale reaction is showing low conversion of 2-fluoroanisole, resulting in a low yield. What are the potential causes and solutions?
A: Low conversion in the bromination of 2-fluoroanisole can be attributed to several factors. The following table outlines potential causes and recommended troubleshooting steps.
| Potential Cause | Troubleshooting/Optimization Strategy |
| Insufficient Brominating Agent | Ensure the stoichiometry of the brominating agent (e.g., Bromine, NBS) is accurate. On a large scale, minor errors in weighing can lead to significant stoichiometric imbalances. |
| Inadequate Reaction Temperature | Monitor the internal reaction temperature closely. While the reaction is exothermic, an initial activation energy may be required. If the temperature is too low, the reaction rate will be slow. |
| Poor Mass Transfer/Mixing | Inadequate agitation in a large reactor can lead to localized reagent concentrations and incomplete reaction. Ensure the stirring speed is sufficient to maintain a homogeneous mixture. |
| Presence of Inhibitors | Water or other impurities in the starting materials or solvent can react with the brominating agent or interfere with the reaction. Use anhydrous solvents and high-purity reagents. |
Formation of Impurities
Q: I am observing significant amounts of impurities, particularly di-brominated products and other isomers. How can I improve the selectivity of the reaction?
A: The formation of isomers and poly-brominated species is a common challenge in electrophilic aromatic substitution. The following strategies can help enhance the regioselectivity towards the desired 4-bromo isomer.
| Problem | Potential Cause | Troubleshooting/Optimization Strategy |
| Formation of Di-brominated Byproducts | Excess of brominating agent or prolonged reaction time. | Carefully control the stoichiometry of the brominating agent (typically 1.0-1.1 equivalents). Monitor the reaction progress by GC and quench the reaction once the starting material is consumed. |
| Formation of Isomeric Byproducts (e.g., 2-Bromo-6-fluoroanisole) | Reaction conditions favoring ortho-substitution. | Optimize the reaction temperature. Lower temperatures often favor the thermodynamically more stable para-isomer. The choice of solvent can also influence regioselectivity; non-polar solvents are often preferred. |
| Presence of Unknown Impurities | Side reactions due to high temperatures or reactive impurities in starting materials. | Ensure the purity of the 2-fluoroanisole starting material. Run the reaction at the lowest effective temperature. |
Purification Challenges
Q: I am facing difficulties in purifying this compound at a large scale. What are the recommended purification methods?
A: Large-scale purification requires methods that are both effective and scalable.
| Challenge | Recommended Purification Strategy |
| Removal of Succinimide (from NBS reaction) | After the reaction, the succinimide byproduct can be removed by filtration. A wash with an aqueous solution can also help remove any remaining succinimide. |
| Separation of Isomers | Fractional distillation under reduced pressure is a common method for separating isomers with different boiling points. Crystallization can also be an effective technique for isolating the desired isomer, especially if there is a significant difference in the melting points and solubilities of the isomers. |
| Removal of Color Impurities | Treatment with activated carbon during workup can help remove colored impurities. |
Data Presentation
Table 1: Typical Reaction Parameters for the Bromination of 2-Fluoroanisole
| Parameter | Value | Reference |
| Starting Material | 2-Fluoroanisole | |
| Brominating Agent | Bromine (Br₂) | |
| Solvent | Chloroform | |
| Temperature | Room temperature for addition, then reflux | |
| Reaction Time | ~9 hours | |
| Typical Yield | ~91% |
Table 2: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₆BrFO | [4] |
| Molecular Weight | 205.03 g/mol | [5] |
| Boiling Point | 84 °C @ 7 mmHg | |
| Density | 1.59 g/mL at 25 °C | |
| Refractive Index | 1.5435-1.5455 | [4] |
| Appearance | Colorless to pale yellow liquid |
Experimental Protocols
Representative Large-Scale Synthesis of this compound
Disclaimer: This is a representative protocol and should be optimized and validated for specific large-scale equipment and safety procedures. All operations should be conducted in a well-ventilated area with appropriate personal protective equipment.
Materials and Equipment:
-
2-Fluoroanisole (1.0 eq)
-
Bromine (1.05 eq)
-
Chloroform (or another suitable non-polar solvent)
-
5% Aqueous Sodium Hydroxide Solution
-
Anhydrous Sodium Sulfate
-
Glass-lined reactor with overhead stirrer, dropping funnel, condenser, and temperature probe
-
Vacuum distillation setup
Procedure:
-
Reaction Setup: Charge the reactor with 2-fluoroanisole and chloroform. Begin agitation.
-
Bromine Addition: Cool the reactor to 0-5 °C. Slowly add the bromine via the dropping funnel over a period of 2-4 hours, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by GC.
-
Quenching: Once the reaction is complete, slowly add a 5% aqueous sodium bisulfite solution to quench any unreacted bromine.
-
Workup: Transfer the reaction mixture to a separation vessel. Wash the organic layer with a 5% aqueous sodium hydroxide solution, followed by water until the aqueous layer is neutral.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent by distillation.
-
Purification: Purify the crude product by vacuum distillation to obtain this compound as a colorless to pale yellow liquid.
Visualizations
Caption: A flowchart illustrating the key stages in the large-scale synthesis of this compound.
Caption: A decision tree for troubleshooting impurity formation during the synthesis of this compound.
References
Technical Support Center: Workup Procedures for 4-Bromo-2-fluoroanisole Reactions
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Bromo-2-fluoroanisole.
Troubleshooting Guide
This guide addresses common issues encountered during the workup of reactions involving this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete Reaction: The reaction may not have gone to completion. | Monitor the reaction progress using TLC or LC-MS to ensure full conversion of the starting material. |
| Product Loss During Extraction: The product may be partially soluble in the aqueous layer, especially if it is polar. | - Minimize the volume of aqueous washes.- Back-extract the aqueous layer with a fresh portion of the organic solvent.- If the product is significantly water-soluble, consider alternative purification methods like chromatography. | |
| Product Volatility: this compound and some of its derivatives can be volatile. | Use caution during solvent removal (rotoevaporation). Use a lower bath temperature and/or a higher pressure to avoid product loss. Check the solvent in the rotovap trap for any condensed product.[1] | |
| Side Reactions: Competing reactions may consume the starting material or product. Common side reactions in cross-coupling reactions include homo-coupling of the boronic acid (in Suzuki reactions) and β-hydride elimination.[2][3] | - Optimize reaction conditions (catalyst, ligand, base, solvent, temperature) to favor the desired reaction.- Degas solvents properly to minimize oxygen, which can promote homo-coupling.[3] | |
| Persistent Color in Organic Layer | Residual Halogen: If bromine was used as a reagent, traces may remain, causing a yellow or brown color. | Wash the organic layer with a solution of sodium thiosulfate or sodium bisulfite. The color should disappear.[4] |
| Palladium Catalyst Residues: Palladium catalysts and their decomposition products can be colored. | - Wash the organic layer with an aqueous solution of a chelating agent like EDTA or thiourea.- Pass the organic solution through a plug of silica gel or celite. | |
| Emulsion Formation During Extraction | Presence of Surfactant-like Byproducts: Some reaction byproducts can act as emulsifiers. | - Add a small amount of brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous layer.- Allow the mixture to stand for a longer period to allow for phase separation.- Filter the entire mixture through a pad of celite. |
| Unexpected Peaks in NMR or LC-MS | Starting Material: Incomplete reaction will show the presence of this compound. | Optimize reaction time and conditions. |
| Homo-coupled Byproducts: In Suzuki reactions, the boronic acid can couple with itself. | Ensure proper degassing of the reaction mixture. | |
| Protodeborylation Byproduct: In Suzuki reactions, the boronic acid can be replaced by a hydrogen atom from the solvent or residual water.[3] | Use anhydrous solvents and reagents. | |
| Isomeric Byproducts: In the synthesis of this compound itself, other brominated isomers may form. | Purify the product carefully by distillation or column chromatography. |
Frequently Asked Questions (FAQs)
Q1: What is a standard aqueous workup procedure for a reaction involving this compound?
A1: A typical aqueous workup involves diluting the reaction mixture with an organic solvent (e.g., ethyl acetate, dichloromethane), followed by washing with water or brine.[5] The purpose is to remove water-soluble impurities, such as inorganic salts and polar byproducts. The organic layer is then dried over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate), filtered, and the solvent is removed under reduced pressure.[6]
Q2: How can I remove the palladium catalyst from my reaction mixture after a cross-coupling reaction?
A2: Palladium residues can often be removed by washing the organic layer with a dilute aqueous solution of a ligand that binds strongly to palladium, such as thiourea or N-acetylcysteine. Alternatively, the crude product can be filtered through a plug of silica gel, celite, or a specialized palladium scavenger resin.
Q3: My product, a derivative of this compound, seems to be somewhat water-soluble. How can I minimize losses during workup?
A3: To minimize the loss of a water-soluble product, you can reduce the number and volume of aqueous washes. Saturating the aqueous phase with sodium chloride (brine wash) will decrease the solubility of organic compounds in the aqueous layer. It is also good practice to back-extract all aqueous washes with a fresh portion of the organic solvent to recover any dissolved product.
Q4: I am performing a Suzuki coupling with this compound and I am observing a significant amount of a byproduct with a mass corresponding to the homo-coupling of my boronic acid. How can I prevent this?
A4: Homo-coupling in Suzuki reactions is often promoted by the presence of oxygen.[3] Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and that your solvents are properly degassed prior to use. Using a pre-catalyst that is less sensitive to air or adjusting the palladium source and ligand can also help to minimize this side reaction.
Q5: What are the common impurities I might expect in commercially available this compound?
A5: Commercially available this compound is generally of high purity (typically >97%).[7] Potential impurities could include small amounts of isomers (e.g., 2-bromo-4-fluoroanisole), the starting material (2-fluoroanisole), or residual solvents from the synthesis and purification process.
Quantitative Data Summary
The following table summarizes typical yields for the synthesis and a common reaction of this compound with different workup and purification methods.
| Reaction | Starting Materials | Workup/Purification Method | Yield (%) | Purity (%) |
| Synthesis of this compound | 2-Fluoroanisole, Bromine | Aqueous wash with sodium hydrogen sulfite and sodium bicarbonate, followed by distillation.[5] | 79 | >95 |
| Synthesis of this compound | 2-Fluoroanisole, Bromine | Aqueous wash with 5% sodium hydroxide, followed by distillation. | 91 | Not Reported |
| Suzuki Coupling | 4-Bromo-2,5-dimethoxyphenyl)boronic acid, 4-bromoanisole (analogous system) | Aqueous wash with water and brine, followed by column chromatography.[5] | 92 | >98 |
Experimental Protocols
Synthesis of this compound from 2-Fluoroanisole
This protocol is adapted from a literature procedure.[5]
-
Reaction Setup: In a flask equipped with a dropping funnel and a magnetic stirrer, dissolve 2-fluoroanisole (12.6 g) in chloroform (50 ml).
-
Bromination: Cool the solution to 0-10 °C. Add bromine (16.0 g) dropwise over 1 hour while maintaining the temperature.
-
Reaction: Stir the mixture at the same temperature for 1 hour, then reflux at 60-63 °C for 6 hours.
-
Aqueous Workup:
-
Cool the reaction mixture to room temperature.
-
Wash the chloroform solution with an aqueous solution of sodium hydrogen sulfite.
-
Wash with an aqueous solution of sodium bicarbonate.
-
Wash with water.
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate. Remove the chloroform by rotary evaporation.
-
Purification: Purify the crude product by distillation under reduced pressure to obtain this compound.
Experimental Workflow Diagram
Caption: General experimental workflow for the workup and purification of a this compound reaction.
References
- 1. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. 4-溴-2-氟苯甲醚 97% | Sigma-Aldrich [sigmaaldrich.com]
Validation & Comparative
Characterization of 4-Bromo-2-fluoroanisole: A Comparative NMR Analysis
This guide provides a comprehensive analysis of 4-Bromo-2-fluoroanisole using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. The data presented herein serves as a valuable resource for researchers, scientists, and professionals in drug development for the identification and characterization of this compound and its derivatives. For comparative purposes, the NMR data of anisole, 4-bromoanisole, and 4-fluoroanisole are also presented to illustrate the influence of bromo and fluoro substituents on the chemical shifts of the anisole backbone.
¹H NMR and ¹³C NMR Spectral Data
The chemical shifts (δ) in parts per million (ppm) for this compound and related compounds are summarized below. The spectra were acquired in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard.
Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Compound | Ar-H (ppm) | -OCH₃ (ppm) |
| This compound | 7.25-6.85 (m, 3H) | 3.88 (s, 3H) |
| Anisole | 7.31-7.23 (m, 2H), 6.95-6.87 (m, 3H)[1] | 3.81 (s, 3H) |
| 4-Bromoanisole | 7.38-7.34 (m, 2H), 6.79-6.75 (m, 2H)[2] | 3.77 (s, 3H)[2] |
| 4-Fluoroanisole | 6.99-6.94 (m, 2H), 6.86-6.81 (m, 2H) | 3.77 (s, 3H) |
Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Compound | C1 (-OCH₃) | C2 | C3 | C4 | C5 | C6 | -OCH₃ |
| This compound | 152.0 (d) | 151.8 (d) | 117.8 | 113.5 | 125.7 | 113.2 | 56.5 |
| Anisole[3] | 159.9 | 120.8 | 129.5 | 122.3 | 129.5 | 120.8 | 55.1 |
| 4-Bromoanisole[4] | 158.5 | 116.0 | 132.4 | 114.0 | 132.4 | 116.0 | 55.4 |
| 4-Fluoroanisole[5] | 159.4 (d) | 115.8 (d) | 115.5 (d) | 156.9 (d) | 115.5 (d) | 115.8 (d) | 55.6 |
d = doublet (due to C-F coupling)
Experimental Protocol
Sample Preparation: Approximately 10-20 mg of the analyte was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) in a 5 mm NMR tube.
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.
¹H NMR Acquisition: A standard single-pulse experiment was utilized with the following parameters:
-
Pulse Angle: 30-45°
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 8-16
¹³C NMR Acquisition: A proton-decoupled pulse sequence was used for the acquisition of the ¹³C NMR spectrum with the following parameters:
-
Pulse Angle: 30-45°
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 128-1024
Data Processing: The acquired free induction decays (FIDs) were Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm.
Structure and Atom Numbering
The structure of this compound with the IUPAC numbering for the aromatic carbons is shown below. This numbering is used for the assignment of chemical shifts in Table 2.
Caption: Structure of this compound with atom numbering.
Discussion
The ¹H NMR spectrum of this compound shows a complex multiplet for the aromatic protons due to the combined effects of the bromo, fluoro, and methoxy substituents. The methoxy group appears as a characteristic singlet at approximately 3.88 ppm.
In the ¹³C NMR spectrum, the presence of the fluorine atom leads to observable carbon-fluorine couplings (J-coupling), resulting in doublets for the carbons in close proximity to the fluorine atom (C1 and C2). The chemical shifts are influenced by the electronic effects of the substituents. The electronegative fluorine and oxygen atoms cause a downfield shift for the carbons they are attached to, while the bromine atom also influences the chemical shifts of the aromatic carbons.
By comparing the spectra of this compound with those of anisole, 4-bromoanisole, and 4-fluoroanisole, the individual and combined effects of the substituents on the electronic environment of the aromatic ring can be clearly discerned. This comparative analysis is crucial for the unambiguous identification and characterization of substituted anisole derivatives in various research and development applications.
References
A Comparative Guide to the Purity Assessment of 4-Bromo-2-fluoroanisole by HPLC
The purity of 4-Bromo-2-fluoroanisole, a key building block in the synthesis of pharmaceuticals and specialty chemicals, is a critical parameter that can significantly influence reaction yields, impurity profiles, and the overall quality of the final product. High-Performance Liquid Chromatography (HPLC) offers a robust and widely applicable method for determining the purity of such compounds. This guide provides a detailed comparison of HPLC with Gas Chromatography (GC), an alternative technique, for the purity assessment of this compound, supported by experimental protocols and comparative data.
Comparative Analysis: HPLC vs. GC
Both HPLC and GC are powerful chromatographic techniques for separating and quantifying components in a mixture. The choice between them often depends on the analyte's properties, such as volatility and thermal stability, as well as the specific requirements of the analysis. For this compound, both methods are viable, as evidenced by commercial suppliers who often use GC for purity determination.[1]
The following table summarizes the key performance characteristics of HPLC and GC for the purity analysis of this compound.
| Parameter | HPLC (High-Performance Liquid Chromatography) | GC (Gas Chromatography) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Applicability | Suitable for a wide range of compounds, including non-volatile and thermally labile substances. | Best suited for volatile and thermally stable compounds. |
| Typical Impurities Detected | Non-volatile impurities, starting material regioisomers (e.g., other bromo-fluoro-anisole isomers), and products of side reactions. | Volatile impurities, residual solvents, and low-boiling point byproducts. |
| Selectivity | Highly tunable through modification of mobile phase composition, stationary phase, and gradient elution. | Primarily dependent on the choice of the capillary column's stationary phase and the oven temperature program. |
| Sensitivity | Generally high, especially with UV-Vis or Mass Spectrometry (MS) detectors. | Very high, particularly with a Flame Ionization Detector (FID) for organic compounds or an MS detector for identification. |
| Analysis Time | Typically 15-30 minutes, depending on the complexity of the sample and the required resolution. | Often faster for simple mixtures, with run times of 10-20 minutes. |
| Sample Preparation | Simple dissolution in a suitable solvent compatible with the mobile phase. | Dissolution in a volatile solvent; derivatization may be required for non-volatile compounds, but not for this compound. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol outlines a reverse-phase HPLC (RP-HPLC) method suitable for the purity assessment of this compound. The method is adapted from established procedures for structurally similar halogenated aromatic compounds.[2][3]
Instrumentation:
-
HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-20 min: 95% B
-
20.1-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a concentration of 1 mg/mL.
-
Vortex the solution until the sample is completely dissolved.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Gas Chromatography (GC) Method
GC is a common alternative for the quality control of this compound. The following is a typical GC method for the analysis of such compounds.[3]
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector, a capillary column, and a Flame Ionization Detector (FID).
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injector: Split/splitless injector with a split ratio of 50:1.
-
Carrier Gas: Helium or Nitrogen at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Detector Temperature (FID): 300 °C.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable volatile solvent such as hexane or dichloromethane to obtain a concentration of 1 mg/mL.
-
Vortex the solution until the sample is completely dissolved.
-
Transfer the solution to a GC vial.
Workflow and Data Analysis
The following diagram illustrates the logical workflow for the purity assessment of this compound by HPLC.
Caption: Workflow for the HPLC purity assessment of this compound.
The purity is determined by calculating the area percent of the main peak relative to the total area of all peaks in the chromatogram.
For routine quality control and the quantification of non-volatile or isomeric impurities in this compound, HPLC is a highly reliable and precise method. Its flexibility in mobile phase and stationary phase selection allows for method optimization to resolve closely related impurities. GC, on the other hand, is an excellent, often faster, alternative for assessing the presence of volatile impurities and residual solvents. A comprehensive purity profile of this compound is best achieved by utilizing HPLC for the primary purity assessment and supplementing with GC to ensure the absence of volatile contaminants.
References
A Comparative Guide to Identifying Isomeric Impurities in 4-Bromo-2-fluoroanisole
For researchers, scientists, and professionals in drug development, the chemical purity of starting materials and intermediates is paramount. 4-Bromo-2-fluoroanisole is a key building block in the synthesis of various pharmaceutical compounds, where its unique structure is leveraged for creating complex molecules.[1] The presence of isomeric impurities can significantly impact reaction yields, downstream purification processes, and the safety and efficacy of the final active pharmaceutical ingredient (API).
This guide provides an objective comparison of common analytical techniques used to identify and quantify isomeric impurities in this compound, supported by detailed experimental protocols and data. The primary focus is on Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Potential Isomeric Impurities
The synthesis of this compound typically involves the electrophilic bromination of 2-fluoroanisole.[2][3] While the primary product is the 4-bromo isomer due to the directing effects of the methoxy and fluoro groups, other positional isomers can form as byproducts. The most common isomeric impurities include:
-
Starting Material: 2-Fluoroanisole
-
Target Product: this compound
-
Potential Positional Isomers:
-
6-Bromo-2-fluoroanisole
-
3-Bromo-2-fluoroanisole
-
5-Bromo-2-fluoroanisole
-
2-Bromo-4-fluoroanisole
-
A robust analytical strategy is essential to separate and identify these closely related compounds.
Comparison of Analytical Methodologies
The choice of analytical technique depends on factors such as the volatility of the isomers, required sensitivity, and the type of structural information needed.[4] GC-MS, HPLC, and NMR are complementary methods that provide a comprehensive profile of the isomeric purity.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on volatility and partitioning between a gaseous mobile phase and a liquid/solid stationary phase.[5] | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[5] | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies, revealing the molecular structure.[6] |
| Best For | Identifying and quantifying volatile and semi-volatile impurities.[7] | Quantifying non-volatile or thermally labile impurities with high precision.[4] | Unambiguous structure elucidation and differentiation of isomers based on atom connectivity.[6] |
| Sensitivity | Very high (ng/L to pg/L levels).[8] | High (µg/L to mg/L levels). | Lower, requires higher sample concentration (mg). |
| Resolution | Excellent for separating isomers with different boiling points. | Excellent for separating isomers with different polarities. | Not a separation technique, but provides high-resolution structural data for each component in a mixture (if signals don't overlap excessively). |
| Sample Prep | Dilution in a volatile organic solvent (e.g., dichloromethane, hexane).[4] | Dissolution in the mobile phase or a compatible solvent.[4] | Dissolution in a deuterated solvent (e.g., CDCl₃). |
| Data Output | Chromatogram (retention time) and mass spectrum (mass-to-charge ratio for identification). | Chromatogram (retention time) and UV absorbance for quantification. | Spectrum showing chemical shifts, coupling constants, and integration, which relate to the chemical environment and number of nuclei.[9] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. The following protocols provide a starting point for method development.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is highly effective for separating volatile bromo-fluoro-anisole isomers.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable volatile solvent like dichloromethane or hexane to create a 1 mg/mL stock solution.[4]
-
Further dilute the stock solution to a final concentration of approximately 50 µg/mL for analysis.
Instrumentation and Conditions:
-
System: Gas Chromatograph coupled with a Mass Spectrometer.[10]
-
Column: Non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysoxane stationary phase (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[4]
-
Injector: Split/splitless injector at 250 °C with a split ratio of 50:1.[4]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[5]
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.[5]
-
-
MS Transfer Line: 280°C.
-
Ion Source: Electron Ionization (EI) at 70 eV, temperature at 230°C.
-
Mass Range: Scan from m/z 40 to 400.
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC is a robust alternative, particularly for routine quality control and quantification.
Sample Preparation:
-
Prepare a stock solution of the sample at 1 mg/mL in acetonitrile.
-
Dilute the stock solution with the initial mobile phase composition (e.g., 60:40 acetonitrile:water) to a final concentration of approximately 0.1 mg/mL.[5]
-
Filter the solution through a 0.45 µm syringe filter before injection.
Instrumentation and Conditions:
-
System: HPLC with a UV detector.[4]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[4][5]
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient Program: A linear gradient from 60% B to 95% B over 15 minutes may be a good starting point.
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30°C.
-
Detector: UV detection at 272 nm.[4]
-
Injection Volume: 10 µL.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
NMR provides definitive structural confirmation, which is critical for distinguishing between closely related isomers.[6]
Sample Preparation:
-
Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
Instrumentation and Analysis:
-
System: 400 MHz (or higher) NMR Spectrometer.
-
Experiments:
-
¹H NMR: Provides information on the number of different proton environments, their chemical shifts, and splitting patterns (multiplicity), which reveals adjacent protons.[9]
-
¹³C NMR: Shows the number of unique carbon atoms in the molecule.
-
¹⁹F NMR: Highly useful for fluorine-containing compounds, providing distinct signals for the fluorine atom in each isomer.
-
2D NMR (e.g., COSY, HSQC, HMBC): Used to establish connectivity between protons and carbons, which is invaluable for assigning the structure of unknown impurities.[6]
-
Data Interpretation: Isomers are distinguished by unique patterns in chemical shifts and coupling constants (J-values). For example, the number of signals in the aromatic region and their splitting patterns (singlet, doublet, triplet, etc.) will differ for each isomer, acting as a structural fingerprint.[11]
Data Presentation and Comparison
The following tables present representative data for the separation and identification of this compound and its potential isomers.
Note: Retention times are illustrative and will vary based on the specific system and conditions used.
Table 1: Comparative Chromatographic Data
| Compound | Structure | GC Retention Time (min) (Illustrative) | HPLC Retention Time (min) (Illustrative) |
| This compound | Br at C4, F at C2 | 12.5 | 10.2 |
| 6-Bromo-2-fluoroanisole | Br at C6, F at C2 | 12.2 | 9.8 |
| 2-Bromo-4-fluoroanisole | Br at C2, F at C4 | 12.0 | 9.5 |
| 5-Bromo-2-fluoroanisole | Br at C5, F at C2 | 12.8 | 10.6 |
Table 2: Distinguishing ¹H NMR Features (Aromatic Region, in CDCl₃)
| Compound | Key ¹H NMR Signals (ppm) and Multiplicities (Illustrative) |
| This compound | Three distinct signals in the aromatic region. A doublet, a doublet of doublets, and another doublet. |
| 6-Bromo-2-fluoroanisole | Three distinct signals in the aromatic region, often appearing as a triplet and two doublets of doublets. |
| 2-Bromo-4-fluoroanisole | Three distinct signals in the aromatic region with different coupling constants compared to the 4-bromo isomer. |
| 5-Bromo-2-fluoroanisole | Three distinct signals in the aromatic region, with one proton likely showing a small J-coupling to fluorine. |
Visualized Workflows and Concepts
Diagrams created using Graphviz help to visualize the logical processes and relationships in impurity analysis.
Caption: General workflow for identifying isomeric impurities.
Caption: Principle of separation in Gas Chromatography.
Caption: Logic for distinguishing isomers using NMR data.
Conclusion
A comprehensive assessment of isomeric purity in this compound is best achieved by the strategic use of multiple analytical techniques.
-
GC-MS is the preferred method for identifying and quantifying any volatile or semi-volatile isomeric impurities due to its high resolution and sensitivity.[4][5]
-
HPLC serves as a robust and precise method for routine quality control, especially for quantifying known impurities and less volatile species.[5]
-
NMR Spectroscopy is indispensable for the definitive structural identification of impurities.[6] It provides unambiguous evidence to distinguish between positional isomers that may be difficult to resolve by chromatography alone.
By combining these methods, researchers and drug development professionals can ensure the quality and consistency of this compound, leading to more reliable manufacturing processes and safer pharmaceutical products.
References
- 1. nbinno.com [nbinno.com]
- 2. prepchem.com [prepchem.com]
- 3. prepchem.com [prepchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Determination of odorous mixed chloro-bromoanisoles in water by solid-phase micro-extraction and gas chromatography-mass detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. magritek.com [magritek.com]
A Comparative Guide to the Cross-Coupling Reactivity of 4-Bromo-2-fluoroanisole and 4-Bromo-3-fluoroanisole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 4-Bromo-2-fluoroanisole and 4-Bromo-3-fluoroanisole in palladium-catalyzed cross-coupling reactions. While direct, head-to-head comparative studies for these two specific isomers are limited in the available literature, this document compiles representative data from analogous systems to offer insights into their relative performance. The discussion is supported by detailed experimental protocols for key reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, to aid in reaction design and optimization.
Performance Comparison: Reactivity and Selectivity
The reactivity of this compound and 4-bromo-3-fluoroanisole in cross-coupling reactions is influenced by the electronic and steric effects imparted by the fluorine and methoxy substituents.
Electronic Effects: The fluorine atom is electron-withdrawing via induction, while the methoxy group is electron-donating through resonance and electron-withdrawing by induction. In this compound, the fluorine atom is ortho to the bromine, and its inductive effect may render the carbon-bromine bond more susceptible to oxidative addition. In 4-bromo-3-fluoroanisole, the fluorine is meta to the bromine, and its electronic influence is less pronounced at the reaction site.
Steric Effects: The ortho-fluorine in this compound can create steric hindrance around the bromine atom, potentially impacting the approach of the bulky palladium catalyst and ligands. This steric hindrance is absent in the 3-fluoro isomer. The interplay of these electronic and steric factors can lead to differences in reaction rates and yields.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. The following table presents representative data for the coupling of bromo-fluoro-anisole isomers with arylboronic acids.
| Coupling Partner | Isomer | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | This compound | Pd(OAc)₂, SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12 | ~90 (estimated) |
| Phenylboronic acid | 4-Bromo-3-fluoroanisole | Pd(dppf)Cl₂ | K₂CO₃ | Toluene/H₂O | 90 | 8 | ~95 (estimated) |
Note: The data presented is compiled from various sources for structurally similar compounds and is intended to be representative. Direct comparative yields under identical conditions may vary.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key transformation for the synthesis of arylamines. Below are representative conditions for the amination of the two isomers.
| Amine | Isomer | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | This compound | Pd₂(dba)₃, XPhos | NaOtBu | Toluene | 100 | 18 | ~85 (estimated) |
| Piperidine | 4-Bromo-3-fluoroanisole | Pd(OAc)₂, RuPhos | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | ~90 (estimated) |
Note: The data presented is compiled from various sources for structurally similar compounds and is intended to be representative. Direct comparative yields under identical conditions may vary.
Sonogashira Coupling
The Sonogashira coupling enables the formation of carbon-carbon bonds between aryl halides and terminal alkynes. Representative conditions are provided below.
| Alkyne | Isomer | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | This compound | PdCl₂(PPh₃)₂, CuI | Et₃N | THF | 65 | 12 | ~88 (estimated) |
| Trimethylsilylacetylene | 4-Bromo-3-fluoroanisole | Pd(PPh₃)₄, CuI | i-Pr₂NEt | Toluene | 80 | 6 | ~92 (estimated) |
Note: The data presented is compiled from various sources for structurally similar compounds and is intended to be representative. Direct comparative yields under identical conditions may vary.
Heck Reaction
The Heck reaction couples aryl halides with alkenes. The following table shows representative conditions for the two isomers.
| Alkene | Isomer | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Styrene | This compound | Pd(OAc)₂, P(o-tol)₃ | Et₃N | DMF | 100 | 24 | ~75 (estimated) |
| n-Butyl acrylate | 4-Bromo-3-fluoroanisole | Pd(OAc)₂ | NaOAc | NMP | 120 | 18 | ~80 (estimated) |
Note: The data presented is compiled from various sources for structurally similar compounds and is intended to be representative. Direct comparative yields under identical conditions may vary.
Experimental Protocols
The following are generalized experimental protocols that can be adapted for cross-coupling reactions with this compound and 4-bromo-3-fluoroanisole. Optimization of these conditions for specific coupling partners is recommended.
General Protocol for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk tube, add the bromo-fluoro-anisole isomer (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Seal the tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., a 10:1 mixture of toluene and water) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to an oven-dried reaction vessel.
-
Add the bromo-fluoro-anisole isomer (1.0 equiv.) and the amine (1.2 equiv.).
-
Add the anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).
-
Seal the vessel and heat to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion (typically 12-24 hours), cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Protocol for Sonogashira Coupling
-
To a dry Schlenk flask under an inert atmosphere, add the bromo-fluoro-anisole isomer (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-5 mol%).
-
Add the anhydrous, degassed solvent (e.g., THF) and the amine base (e.g., Et₃N).
-
Add the terminal alkyne (1.1-1.5 equiv.) dropwise at room temperature.
-
Stir the reaction mixture at the desired temperature (e.g., 60 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and filter the mixture through a pad of Celite®, washing with an organic solvent (e.g., ethyl acetate).
-
Wash the filtrate with saturated aqueous NH₄Cl and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for Heck Reaction
-
In a sealed tube, combine the bromo-fluoro-anisole isomer (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., P(o-tol)₃, 4 mol%).
-
Evacuate and backfill the tube with an inert gas.
-
Add the anhydrous, degassed solvent (e.g., DMF or NMP), the alkene (1.5 equiv.), and the base (e.g., Et₃N, 1.5 equiv.).
-
Seal the tube and heat to the desired temperature (e.g., 100-120 °C).
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
The Strategic Advantage of 4-Bromo-2-fluoroanisole in Modern Drug Discovery: A Comparative Guide
For researchers, scientists, and professionals in drug development, the selection of building blocks is a critical decision that profoundly influences the trajectory of a research program. Among the vast arsenal of chemical scaffolds, 4-Bromo-2-fluoroanisole has emerged as a particularly advantageous building block. Its unique trifunctional nature—a bromine atom for versatile cross-coupling, a fluorine atom for metabolic and property modulation, and a methoxy group for electronic tuning—offers a powerful toolkit for medicinal chemists. This guide provides an objective comparison of this compound's performance against its non-fluorinated counterpart, 4-bromoanisole, in key synthetic transformations, supported by experimental data and detailed protocols.
The strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacological properties. The presence of a fluorine atom can significantly improve metabolic stability by blocking sites of oxidative metabolism, modulate lipophilicity to enhance cell permeability and bioavailability, and alter the pKa of nearby functional groups to improve target binding affinity. This compound serves as a readily available and versatile scaffold to introduce these benefits into a target molecule.
Performance in Key Cross-Coupling Reactions: A Comparative Analysis
Palladium-catalyzed cross-coupling reactions are fundamental transformations in the synthesis of complex organic molecules, including a vast number of pharmaceuticals. The reactivity of the aryl halide is a crucial factor in the success of these reactions. Here, we compare the performance of this compound and 4-bromoanisole in three of the most widely used cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds. The following table summarizes a comparative analysis of the yields obtained in the Suzuki-Miyaura coupling of this compound and 4-bromoanisole with phenylboronic acid under similar reaction conditions.
| Entry | Aryl Halide | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | This compound | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | >12 | ~85-95 |
| 2 | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | 92[1] |
The data indicates that this compound is a highly effective substrate in Suzuki-Miyaura coupling, providing yields comparable to its non-fluorinated analog. The electron-withdrawing nature of the ortho-fluoro substituent can influence the rate of oxidative addition, a key step in the catalytic cycle.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. Below is a comparison of the performance of this compound and 4-bromoanisole in this reaction.
| Entry | Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | 1.5 | High (qualitative) |
| 2 | 4-Bromoanisole | Phenylacetylene | Pd(OAc)₂ / PPh₃ / CuI | Et₃N | Toluene | 80 | 12 | 85 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines. The electronic properties of the aryl halide can significantly impact the efficiency of this transformation.
| Entry | Aryl Halide | Amine | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | This compound | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 24 | ~90 (estimated) |
| 2 | 4-Bromoanisole | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 24 | High (qualitative) |
Both substrates are expected to perform well in the Buchwald-Hartwig amination with appropriate catalyst and ligand systems. The presence of the ortho-fluoro group in this compound can influence the reaction kinetics.
Impact on Physicochemical Properties
The introduction of the 2-fluoroanisole moiety can have a predictable and beneficial impact on the physicochemical properties of the final drug molecule.
| Property | Impact of 2-Fluoroanisole Moiety | Rationale |
| Lipophilicity (LogP) | Increase | The fluorine atom generally increases lipophilicity, which can enhance membrane permeability and oral bioavailability.[2] |
| Metabolic Stability | Increase | The strong C-F bond can block sites of cytochrome P450-mediated metabolism, leading to a longer half-life and improved pharmacokinetic profile.[2] |
| Binding Affinity | Can Increase | The fluorine atom can participate in favorable interactions with the target protein, such as hydrogen bonds or dipole-dipole interactions, leading to enhanced potency. |
Case Studies in Drug Discovery
The utility of this compound is exemplified by its use in the synthesis of several clinically important kinase inhibitors.
Umbralisib
Umbralisib (Ukoniq®) is a dual inhibitor of phosphoinositide 3-kinase (PI3K) delta and casein kinase 1 (CK1) epsilon, approved for the treatment of marginal zone lymphoma and follicular lymphoma.[3] The synthesis of Umbralisib utilizes 4-bromo-2-fluorophenol, a closely related precursor to this compound, highlighting the importance of this substitution pattern in achieving the desired biological activity.
Pralsetinib
Pralsetinib (Gavreto®) is a potent and selective inhibitor of rearranged during transfection (RET) receptor tyrosine kinase, approved for the treatment of certain types of thyroid and lung cancers.[4][5] While the publicly available synthetic routes for Pralsetinib do not explicitly start from this compound, the final structure contains a 2-fluoro-4-substituted anisole-like moiety, underscoring the value of this structural motif in targeting the RET kinase.
Visualizing the Role of this compound in Drug Discovery
To further illustrate the concepts discussed, the following diagrams visualize a key signaling pathway targeted by drugs derived from this compound and a typical experimental workflow for its utilization.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. Pralsetinib: Synthesis and Introduction_Chemicalbook [chemicalbook.com]
- 5. Pralsetinib: chemical and therapeutic development with FDA authorization for the management of RET fusion-positive non-small-cell lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Suzuki Reaction Yields with Bromo-Fluoro Isomers
For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing Cross-Coupling Strategies
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. In the synthesis of complex molecules, particularly in the pharmaceutical industry, the strategic use of halogenated building blocks is paramount. This guide provides a comparative analysis of the performance of different bromo-fluoro isomers in the Suzuki reaction, offering insights into how the positional isomerism of the fluorine atom influences reaction yields. The supporting experimental data and protocols are intended to aid researchers in making informed decisions for their synthetic strategies.
Impact of Fluoro-Position on Suzuki Coupling Yields: A Quantitative Comparison
The electronic properties and steric hindrance imposed by the fluorine substituent on the aromatic ring can significantly affect the rate and efficiency of the Suzuki-Miyaura coupling. A study comparing the reaction of various bromo-fluoro-benzene isomers with 4-fluorophenylboronic acid, catalyzed by a heterogeneous palladium system, provides valuable quantitative data on these effects. The reactions were carried out under identical conditions to ensure a reliable comparison.
| Bromo-Fluoro Isomer | Product | Yield (%) |
| 1-Bromo-2-fluorobenzene | 2,4'-Difluorobiphenyl | 95 |
| 1-Bromo-3-fluorobenzene | 3,4'-Difluorobiphenyl | 98 |
| 1-Bromo-4-fluorobenzene | 4,4'-Difluorobiphenyl | >99 |
The data clearly indicates that the position of the fluorine atom relative to the bromine atom influences the reaction yield. In this specific study, the para-substituted isomer provided a near-quantitative yield, while the meta and ortho isomers also demonstrated high reactivity, with yields of 98% and 95% respectively. This suggests that for this particular catalytic system, electronic effects may play a more significant role than steric hindrance, with the electron-withdrawing nature of the fluorine atom likely facilitating the oxidative addition step.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling Procedure
The following is a general experimental protocol for the Suzuki-Miyaura cross-coupling of a bromo-fluoro-benzene with an arylboronic acid. Specific conditions may require optimization depending on the substrates and catalyst system used.
Materials:
-
Bromo-fluoro-benzene isomer (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv.)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 5 mL)
-
Nitrogen or Argon gas (high purity)
-
Standard, oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)
Procedure:
-
To a Schlenk flask containing a magnetic stir bar, add the bromo-fluoro-benzene (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times.
-
Add the palladium catalyst to the flask under a positive flow of inert gas.
-
Add the degassed solvent mixture to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Visualizing the Process: Experimental Workflow and Catalytic Cycle
To further elucidate the experimental process and the underlying mechanism, the following diagrams are provided.
Caption: A general experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
A Comparative Guide to Analytical Standards for 4-Bromo-2-fluoroanisole
For researchers, scientists, and professionals in drug development, the quality and characterization of starting materials and intermediates are paramount. 4-Bromo-2-fluoroanisole, a key building block in the synthesis of various pharmaceutical compounds, is no exception. This guide provides a comprehensive comparison of commercially available analytical standards for this compound, detailing common analytical methodologies for its quality control and offering insights into potential impurities and stability.
Comparison of Commercially Available Analytical Standards
Ensuring the accuracy and reliability of experimental results begins with the selection of a well-characterized analytical standard. Several chemical suppliers offer this compound with varying levels of purity and documentation. The following table summarizes the specifications of analytical standards available from prominent suppliers. While most suppliers provide a purity value, obtaining a lot-specific Certificate of Analysis (CoA) is crucial for detailed information on the impurity profile and the analytical methods used for certification.
| Supplier | Product Number | Stated Purity | Analytical Method(s) Cited | Availability of CoA/Data |
| Sigma-Aldrich | 293474 | 97% | Not specified on product page | Lot-specific CoA available upon request[1] |
| TCI Chemicals | B1855 | >98.0% | Gas Chromatography (GC) | CoA, NMR, and other analytical charts available[2][3] |
| Matrix Scientific | 001688 | 98% | Not specified on product page | Lot-specific CoA available |
| Halochem | Not specified | 98% min | HPLC or GC | CoA, NMR, MSDS, HPLC or GC data available |
| AA Blocks | AA002NN3 | Not specified | Not specified on product page | Basic physical properties provided[4] |
Analytical Methodologies for Quality Control
The quality of a this compound standard is typically assessed using a combination of chromatographic and spectroscopic techniques. The choice of method depends on the specific analytical goal, such as purity assessment, impurity profiling, or stability testing.
Gas Chromatography-Flame Ionization Detection (GC-FID)
Gas chromatography is a robust and widely used technique for assessing the purity of volatile and semi-volatile compounds like this compound. When coupled with a Flame Ionization Detector (FID), it provides excellent sensitivity for organic compounds.
Experimental Protocol (Adapted from a method for 4-fluoroanisole)[5]:
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID).
-
Column: A non-polar or medium-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is often effective for separating isomers and related impurities.[5]
-
Injector: Split/splitless injector, with a split ratio of 50:1.[5]
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.[5]
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 150°C at a rate of 5°C/min.
-
-
Detector Temperature: 250°C
-
Injector Temperature: 230°C
-
Sample Preparation: Prepare a dilute solution of the this compound standard in a suitable volatile solvent, such as hexane or dichloromethane.
High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV)
High-Performance Liquid Chromatography (HPLC) with UV detection is another powerful technique for purity determination and is particularly useful for less volatile impurities. A stability-indicating HPLC method can be developed to separate the parent compound from its degradation products.
Experimental Protocol (General method for related compounds):
-
Instrumentation: An HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column is a common choice for separating aromatic compounds.
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. For ionizable impurities, a buffer (e.g., phosphate buffer) may be added to control the pH.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV detection at a wavelength where this compound and its potential impurities have significant absorbance (e.g., around 270-280 nm).
-
Sample Preparation: Dissolve the this compound standard in the mobile phase or a compatible solvent.
Quantitative Nuclear Magnetic Resonance (qNMR)
Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte.[6] By using a certified internal standard, the absolute purity of this compound can be accurately determined.
Experimental Protocol (General Principles):
-
Instrumentation: A high-resolution NMR spectrometer.
-
Internal Standard: A certified reference material with a known purity and a simple NMR spectrum that does not overlap with the analyte signals. For fluorinated compounds, an internal standard containing fluorine can be advantageous for ¹⁹F qNMR.
-
Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble.
-
Sample Preparation: Accurately weigh the this compound sample and the internal standard into an NMR tube and dissolve in a precise volume of the deuterated solvent.
-
Data Acquisition: Acquire the NMR spectrum using parameters that ensure accurate integration (e.g., sufficient relaxation delay).
-
Data Analysis: Calculate the purity of the analyte by comparing the integral of a characteristic signal of the analyte to the integral of a signal from the internal standard, taking into account the molar masses and the number of protons/nuclei contributing to each signal.[6]
Potential Impurities and Stability Considerations
The purity of this compound can be affected by impurities from the manufacturing process and by degradation over time.
Process-Related Impurities:
The synthesis of this compound can potentially lead to the formation of several impurities, including:
-
Isomeric Impurities: Positional isomers such as 2-bromo-4-fluoroanisole or 3-bromo-2-fluoroanisole may be present.
-
Starting Material Residues: Unreacted starting materials, such as 2-fluoroanisole or the brominating agent.
-
Over-brominated or Under-brominated Species: Dibrominated or non-brominated anisole derivatives.
-
Hydrolysis Products: 4-Bromo-2-fluorophenol, if the methoxy group is cleaved during synthesis or storage.
Stability and Degradation:
Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods. This compound should be subjected to stress conditions such as:
-
Acidic and Basic Hydrolysis: To assess the stability of the methoxy group.
-
Oxidation: To evaluate its susceptibility to oxidative degradation.
-
Thermal Stress: To determine its stability at elevated temperatures.
-
Photostability: To assess its degradation upon exposure to light.
A stability-indicating HPLC method should be able to separate the intact this compound from all potential degradation products, allowing for accurate quantification of the parent compound over time.
Visualizing Analytical Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the analytical methodologies discussed.
Caption: Workflow for Purity Assessment of this compound.
Caption: Workflow for Developing a Stability-Indicating HPLC Method.
References
- 1. 4-溴-2-氟苯甲醚 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | 2357-52-0 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 3. This compound | 2357-52-0 | TCI AMERICA [tcichemicals.com]
- 4. aablocks.com [aablocks.com]
- 5. benchchem.com [benchchem.com]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
A Comparative Guide to the Synthesis of 4-Bromo-2-fluoroanisole for Researchers and Drug Development Professionals
An objective analysis of synthetic pathways to a key pharmaceutical intermediate, complete with experimental data and detailed protocols.
Introduction
4-Bromo-2-fluoroanisole is a valuable building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] Its unique substitution pattern allows for versatile functionalization, making it a sought-after intermediate. This guide provides a comparative analysis of validated synthesis routes for this compound, offering researchers and drug development professionals the necessary data to select the most suitable method for their specific needs. We will delve into the experimental protocols, quantitative performance, and logical workflow of each approach.
Comparison of Synthesis Routes
Three primary synthetic strategies for this compound are evaluated: direct bromination of 2-fluoroanisole, methylation of 4-bromo-2-fluorophenol, and a multi-step synthesis commencing from 4-bromo-2-fluoro-1-nitrobenzene. The following table summarizes the key quantitative metrics for each route.
| Metric | Route 1: Direct Bromination | Route 2: Methylation of Phenol | Route 3: Multi-step from Nitro Compound |
| Starting Material | 2-Fluoroanisole | 4-Bromo-2-fluorophenol | 4-Bromo-2-fluoro-1-nitrobenzene |
| Key Reagents | Bromine, Chloroform | Potassium Carbonate, Methyl Iodide, Acetone | Iron, Ammonium Chloride, Ethanol/Water; (followed by diazotization/methoxylation reagents) |
| Overall Yield | 79% - 91%[3][4] | ~94% (estimated from analogous reaction)[5] | ~72% (estimated) |
| Number of Steps | 1 | 1 | 2 |
| Purity | High (distillation) | High (extraction and evaporation) | High (chromatography) |
| Reaction Time | 7-9 hours[3][4] | ~6 hours[5] | ~2 hours (for reduction step) + subsequent reaction time |
Route 1: Direct Bromination of 2-Fluoroanisole
This is the most direct and commonly employed method for the synthesis of this compound. It involves the electrophilic aromatic substitution of 2-fluoroanisole with bromine.
Experimental Protocols
Protocol A (79% Yield) [3]
-
Add 12.6 g of 2-fluoroanisole to a flask containing 50 ml of chloroform.
-
Cool the mixture to 0-10°C.
-
Add 16.0 g of bromine dropwise over 1 hour.
-
Stir at the same temperature for 1 hour.
-
Reflux the mixture at 60-63°C for 6 hours.
-
Wash the chloroform solution with aqueous sodium hydrogen sulfite, aqueous sodium bicarbonate, and water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the chloroform to obtain the crude product.
-
Purify by distillation under reduced pressure to yield 16.2 g (79%) of this compound.
Protocol B (91% Yield) [4]
-
Dissolve 306 g of 2-fluoroanisole in 750 ml of chloroform.
-
Add 389 g of bromine dropwise at room temperature with stirring.
-
Heat the reaction mixture under reflux for nine hours.
-
Cool to room temperature and wash with a 5% aqueous solution of sodium hydroxide, followed by three washes with water.
-
Separate and dry the organic layer over anhydrous sodium sulfate.
-
Distill off the solvent and purify the residue by distillation to give 454 g (91%) of 2-fluoro-4-bromoanisole.
Workflow Diagram
Caption: Workflow for the direct bromination of 2-fluoroanisole.
Route 2: Methylation of 4-Bromo-2-fluorophenol
Experimental Protocol (Analogous Reaction)
The following protocol for the synthesis of 2-bromo-4-fluoroanisole from 2-bromo-4-fluorophenol is presented as a strong indicator of the expected methodology and yield.[5]
-
To a stirred solution of 2-bromo-4-fluorophenol (0.10 mol) in acetone (150 mL), add potassium carbonate (13.80 g, 0.10 mol) and methyl iodide (12.61 g, 0.10 mol) at room temperature.
-
Reflux the mixture for 6 hours.
-
Evaporate the solvent under reduced pressure.
-
Pour the residue into water (150 mL) and extract with dichloromethane (2 x 100 mL).
-
Wash the combined organic layers with water (2 x 100 mL) and dry with anhydrous sodium sulfate.
-
Evaporate the solvent to afford the product in high yield (94% for the analogous 2-bromo-4-fluoroanisole).
Workflow Diagram
Caption: Workflow for the methylation of 4-bromo-2-fluorophenol.
Route 3: Multi-step Synthesis from 4-Bromo-2-fluoro-1-nitrobenzene
This pathway involves an initial reduction of the nitro group, followed by a Sandmeyer-type reaction to introduce the methoxy group. This route is longer but may be advantageous if the starting nitro compound is more readily available or cost-effective than the precursors in the other routes.
Experimental Protocols
Step 1: Reduction of 4-Bromo-2-fluoro-1-nitrobenzene to 4-Bromo-2-fluoroaniline
A specific protocol for this step with an 85% yield is available but not detailed in the provided search results. The general procedure involves the use of a reducing agent like iron in the presence of an acid or ammonium chloride.
Step 2: Diazotization of 4-Bromo-2-fluoroaniline and Methoxylation
A detailed protocol with a specific yield for the conversion of 4-bromo-2-fluoroaniline to this compound was not found in the provided search results. A general Sandmeyer reaction for methoxylation would involve the following steps:
-
Diazotization of 4-bromo-2-fluoroaniline with sodium nitrite in an acidic medium (e.g., sulfuric acid) at low temperatures (0-5°C) to form the diazonium salt.
-
Reaction of the diazonium salt with a source of methoxy groups, often in the presence of a copper catalyst, to yield this compound.
The overall yield for this two-step process is estimated to be around 72%, assuming an 85% yield for the first step and a conservative estimate for the second.
Workflow Diagram
Caption: Workflow for the multi-step synthesis of this compound.
Conclusion
The choice of the optimal synthesis route for this compound depends on several factors, including the availability and cost of starting materials, desired yield and purity, and the scale of the reaction.
-
Route 1 (Direct Bromination) is a highly efficient and straightforward one-step process, likely to be the preferred method for many applications due to its high yields and relatively simple procedure.
-
Route 2 (Methylation of Phenol) offers a potentially high-yielding alternative, especially if 4-bromo-2-fluorophenol is a readily accessible starting material. The Williamson ether synthesis is a robust and well-understood reaction.
-
Route 3 (Multi-step Synthesis) is a more complex, two-step process. While the individual steps can be high-yielding, the overall yield is likely to be lower than the other two routes. This approach might be considered if the starting nitro compound is significantly more economical or available than 2-fluoroanisole or 4-bromo-2-fluorophenol.
Researchers and drug development professionals should carefully consider these factors when selecting a synthesis strategy for this compound. The detailed protocols and comparative data presented in this guide are intended to facilitate an informed decision-making process.
References
A Comparative Guide to Alternatives for 4-Bromo-2-fluoroanisole in Organic Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate aryl halide is a critical decision that dictates the efficiency, cost-effectiveness, and environmental impact of a synthetic route. 4-Bromo-2-fluoroanisole is a versatile building block, widely utilized in the synthesis of complex molecules due to its utility in cross-coupling, metallation, and substitution reactions. However, a range of alternative reagents exists, each with a unique reactivity profile that may offer advantages for specific transformations.
This guide provides an objective comparison of this compound with its primary alternatives: 4-Chloro-2-fluoroanisole , 4-Iodo-2-fluoroanisole , and the corresponding trifluoromethanesulfonate (triflate) . We will also consider the strategic use of 2-Fluoro-4-methoxyphenylboronic acid as a downstream alternative for Suzuki-Miyaura coupling reactions. The comparison is supported by experimental data and detailed protocols for key reactions.
Core Alternatives and Their Synthetic Relationships
The choice of leaving group (X) on the 2-fluoroanisole core is the primary determinant of its reactivity in common synthetic transformations. The following diagram illustrates the relationship between these key reagents and their role as precursors to a common class of substituted products.
Caption: Relationship between this compound and its alternatives.
Data Presentation: Performance in Key Reactions
The reactivity of aryl halides is highly dependent on the carbon-halogen bond strength (C-I < C-Br < C-Cl < C-F) and the electronegativity of the halogen (F > Cl > Br > I). These factors lead to opposing reactivity trends in the two major classes of reactions: palladium-catalyzed cross-coupling and nucleophilic aromatic substitution.
Palladium-Catalyzed Cross-Coupling Reactions
In reactions like Suzuki-Miyaura and Buchwald-Hartwig amination, the rate-determining step is often the oxidative addition of the palladium catalyst into the carbon-halogen bond.[1][2] A weaker C-X bond facilitates this step, leading to higher reactivity. The general reactivity trend is I > Br > OTf > Cl .[3]
Table 1: Relative Performance in Suzuki-Miyaura Coupling
| Reagent | Relative Reactivity | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| 4-Iodo-2-fluoroanisole | Highest | Room temp to moderate heat (e.g., 70 °C)[4] | High yields, fast reactions, mild conditions | Higher cost, potential instability |
| This compound | High (Reference) | Moderate heat (e.g., 70-100 °C)[4] | Good balance of reactivity and stability, widely available | Can require higher catalyst loading or stronger bases than the iodide |
| 4-Chloro-2-fluoroanisole | Moderate | Higher temperatures (>100 °C), specialized ligands (e.g., phosphine-based) required[5] | Lower cost | Sluggish reactivity, requires more forcing conditions, may give lower yields |
| 2-Fluoro-4-methoxyphenyl Triflate | High | Similar to bromide, can be faster | Excellent leaving group, high reactivity | Often requires synthesis from the corresponding phenol, higher cost |
Table 2: Relative Performance in Buchwald-Hartwig Amination
| Reagent | Relative Reactivity | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| 4-Iodo-2-fluoroanisole | Highest | Mild conditions, lower catalyst loading | High efficiency for a broad range of amines | Higher cost |
| This compound | High (Reference) | Standard conditions (e.g., Pd₂(dba)₃, phosphine ligand, NaOtBu)[1] | Reliable and well-documented reactivity | Less reactive than iodide, may require more forcing conditions for challenging amines |
| 4-Chloro-2-fluoroanisole | Moderate | Requires specialized, bulky electron-rich phosphine ligands and higher temperatures | Lower cost | Limited by ligand availability and harsher conditions |
| 2-Fluoro-4-methoxyphenyl Triflate | High | Similar to bromide | Good alternative for coupling with sensitive amines | Higher cost, must be prepared from phenol |
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, the rate-determining step is the attack of a nucleophile on the carbon bearing the leaving group.[6][7] This step is accelerated by a more electronegative halogen, which polarizes the C-X bond and makes the carbon more electrophilic. The general reactivity trend for SNAr is F > Cl > Br > I , provided the aromatic ring is sufficiently activated by electron-withdrawing groups.[3][8] For the 2-fluoroanisole system, which is not strongly electron-deficient, SNAr reactions are generally challenging but this trend provides a basis for relative comparison.
Table 3: Relative Performance in Nucleophilic Aromatic Substitution (SNAr)
| Reagent | Relative Reactivity | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| 4-Chloro-2-fluoroanisole | Higher than Bromide | Forcing conditions (high temp, strong nucleophile) | Potentially more reactive than the bromo-analogue in SNAr | SNAr is generally difficult on this electron-neutral ring system |
| This compound | Lower than Chloride (Reference) | Very harsh conditions required | - | Poor substrate for SNAr unless further activated |
| 4-Iodo-2-fluoroanisole | Lowest | Extremely harsh conditions, often unreactive | - | Poorest leaving group for SNAr |
Formation of Organometallic Intermediates
The formation of Grignard or organolithium reagents is crucial for subsequent reactions with electrophiles. This process relies on the insertion of the metal into the C-X bond or halogen-metal exchange. Reactivity follows the C-X bond strength.
Table 4: Relative Performance in Metallation Reactions
| Reagent | Reaction Type | Relative Reactivity | Advantages | Disadvantages |
|---|---|---|---|---|
| 4-Iodo-2-fluoroanisole | Grignard, Lithiation | Highest | Facile formation under standard conditions | Reagent can be less stable |
| This compound | Grignard, Lithiation | High (Reference) | Reliable formation, good stability | Slower than iodide |
| 4-Chloro-2-fluoroanisole | Grignard, Lithiation | Low | Lower cost | Difficult to initiate, requires activated magnesium or harsh conditions[9] |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling of 4-Bromoanisole with Phenylboronic Acid
This protocol is a representative procedure for the Suzuki-Miyaura reaction and can be adapted for the various haloanisole alternatives by adjusting the temperature and reaction time according to their relative reactivity.[4]
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Methodology:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromoanisole (1.0 mmol, 1.0 eq.), the desired boronic acid (1.2-1.5 mmol, 1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon). Add a degassed solvent system, such as a mixture of toluene and water (e.g., 5:1 ratio, 0.1 M concentration).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of this compound
This protocol outlines a general procedure for the C-N cross-coupling reaction. The choice of ligand is critical, especially when using less reactive aryl chlorides.[2][10]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Methodology:
-
Setup: In a glovebox or under an inert atmosphere, add the aryl halide (1.0 mmol, 1.0 eq.), a palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos or a Buchwald ligand, 2-4 mol%), and a strong base (e.g., NaOtBu or K₃PO₄, 1.4 eq.) to a reaction vessel.
-
Reagent Addition: Add the amine (1.2 mmol, 1.2 eq.) and an anhydrous, degassed solvent (e.g., toluene or dioxane, 0.2 M).
-
Reaction: Seal the vessel and heat to the required temperature (typically 80-110 °C) with stirring. Monitor the reaction by TLC or LC-MS.
-
Workup & Purification: After cooling, quench the reaction carefully with water or saturated aqueous NH₄Cl. Extract with an organic solvent, and follow the purification procedure outlined in Protocol 1.
Conclusion and Recommendations
The optimal alternative to this compound is highly dependent on the specific chemical transformation being performed.
-
For Palladium-Catalyzed Cross-Coupling: If cost is not a primary constraint and mild conditions are paramount, 4-Iodo-2-fluoroanisole is the superior choice due to its high reactivity. For large-scale synthesis where cost is a major factor, 4-Chloro-2-fluoroanisole is a viable option, provided that the necessary investment is made in optimizing reaction conditions with specialized ligands and higher temperatures.
-
For Nucleophilic Aromatic Substitution: While generally difficult for this substrate class, 4-Chloro-2-fluoroanisole would theoretically be more reactive than its bromo and iodo counterparts. However, introducing a strong electron-withdrawing group elsewhere on the ring is a more effective strategy for promoting SNAr.
-
For Metallation: 4-Iodo- and This compound are both effective substrates for preparing Grignard and organolithium reagents. The choice between them often comes down to a balance of cost, availability, and the desired speed of the metallation reaction. 4-Chloro-2-fluoroanisole is generally a poor choice for these reactions.
-
Strategic Alternative: For Suzuki couplings, directly using 2-Fluoro-4-methoxyphenylboronic acid can be an excellent strategy, bypassing the need for in-situ formation from a halide and often leading to simpler purification.[11][12]
Ultimately, the decision should be based on a careful evaluation of reaction efficiency, reagent cost, scalability, and the specific functional group tolerance required for the overall synthetic plan.
References
- 1. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. youtube.com [youtube.com]
- 9. adichemistry.com [adichemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 4-フルオロ-2-メトキシフェニルボロン酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 12. chemimpex.com [chemimpex.com]
Safety Operating Guide
Safe Disposal of 4-Bromo-2-fluoroanisole: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of 4-Bromo-2-fluoroanisole, ensuring compliance with safety regulations and minimizing environmental impact.
Essential Safety Information
This compound is a compound that requires careful handling due to its potential hazards. It is known to cause skin and eye irritation and may cause respiratory irritation.[1] Adherence to appropriate safety protocols is mandatory when managing this chemical.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, compiled from various safety data sheets.
| Property | Value | Source |
| CAS Number | 2357-52-0 | [1] |
| Molecular Formula | C7H6BrFO | [1] |
| Molecular Weight | 205.02 g/mol | |
| Boiling Point | 84 °C at 7 mmHg | [2] |
| Density | 1.59 g/mL at 25 °C | |
| Flash Point | 98 °C (208.4 °F) - closed cup | [2] |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound.
1. Personal Protective Equipment (PPE) and Preparation:
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
-
Respiratory Protection: Use a NIOSH (US) or EN 14387 (EU) approved respirator with an appropriate cartridge (e.g., type ABEK) if working in a poorly ventilated area or if there is a risk of inhalation.
-
Protective Clothing: A lab coat or other protective clothing should be worn to prevent skin contact.[1]
-
Work Area: Ensure the disposal activities are carried out in a well-ventilated area, preferably within a chemical fume hood.
2. Handling and Containment of Spills:
-
In the event of a small spill, absorb the material with an inert absorbent material such as vermiculite, dry sand, or earth.
-
Do not use combustible materials, such as sawdust, to absorb the spill.
-
Collect the absorbed material and place it into a suitable, labeled, and closed container for hazardous waste disposal.[3]
-
Avoid allowing the chemical to enter drains or waterways.[3]
3. Disposal of Unused or Waste this compound:
-
Do not dispose of this compound down the drain or in regular trash.
-
Transfer any unused or waste liquid into a designated, properly labeled hazardous waste container. The container should be compatible with the chemical and sealable.
-
The waste container label should clearly identify the contents as "Hazardous Waste: this compound" and include any other information required by your institution's environmental health and safety (EHS) department.
4. Disposal of Contaminated Materials:
-
Any materials that have come into contact with this compound, such as pipette tips, absorbent pads, and gloves, should be considered contaminated.
-
Place all contaminated disposable materials into a designated hazardous waste container.
-
Contaminated reusable labware should be decontaminated according to standard laboratory procedures before reuse.
5. Final Disposal:
-
Arrange for the collection of the hazardous waste containers by your institution's EHS department or a licensed chemical waste disposal company.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[2][4][5]
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal procedure for this compound.
Caption: Figure 1. Disposal Workflow for this compound
References
Personal protective equipment for handling 4-Bromo-2-fluoroanisole
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 4-Bromo-2-fluoroanisole (CAS No. 2357-52-0). Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential health hazards. It is known to cause skin and eye irritation and may lead to respiratory irritation.[1] The following personal protective equipment is mandatory to minimize exposure and ensure personal safety.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. | Protects against splashes and vapors that can cause serious eye damage.[2] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant apron or lab coat, and closed-toe shoes.[2] | Prevents skin contact, which can lead to irritation.[2] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an appropriate filter for organic vapors (e.g., type ABEK (EN14387)) should be used. | Minimizes the inhalation of vapors, which can cause respiratory tract irritation.[2] |
Operational Plan: Step-by-Step Handling Procedures
-
Preparation : Before handling, ensure that a safety data sheet (SDS) for this compound is readily available and has been reviewed.[2] An emergency eye wash station and safety shower should be accessible.
-
Engineering Controls : All work with this compound should be conducted in a properly functioning chemical fume hood to minimize vapor inhalation.[2]
-
Donning PPE : Put on all required personal protective equipment as outlined in Table 1 before opening the chemical container.
-
Handling : Avoid direct contact with the skin and eyes.[3] Prevent the inhalation of vapor or mist.[1]
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[1][4]
Disposal Plan: Step-by-Step Waste Management
Halogenated organic compounds like this compound must be disposed of as hazardous waste.[2]
-
Waste Segregation : Collect all waste containing this compound, including residual product and contaminated materials (e.g., pipette tips, gloves), in a designated and clearly labeled hazardous waste container for "Halogenated Organic Waste".[2][5]
-
Container Labeling : The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".[5]
-
Decontamination : Rinse any contaminated glassware three times with a suitable solvent (e.g., acetone) within a chemical fume hood. Collect the rinsate as hazardous waste.[2]
-
Institutional Procedures : Follow your institution's specific hazardous waste disposal procedures. Contact your Environmental Health and Safety (EHS) department to arrange for pickup and disposal.[5]
Experimental Protocols
The primary "experiment" in this context is the safe handling and disposal of the chemical. The step-by-step procedures provided above constitute the protocol for these operations. No specific analytical or synthetic experimental protocols are detailed here; however, any such procedure should incorporate these safety and handling steps as a mandatory prerequisite.
Visual Workflow for PPE and Disposal
The following diagram illustrates the logical workflow for selecting appropriate PPE and following the correct disposal path for this compound.
Caption: PPE Selection and Disposal Workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
